molecular formula C7H8Cl3N B194825 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride CAS No. 152402-97-6

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride

Cat. No.: B194825
CAS No.: 152402-97-6
M. Wt: 212.5 g/mol
InChI Key: YIDBERCXNYKRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride (CAS 152402-97-6) is a chemical compound with the molecular formula C 7 H 7 Cl 2 N·HCl and a molecular weight of 212.50 g/mol . This compound is professionally identified in pharmaceutical research as Rabeprazole Impurity 23 . It serves as a critical reference standard and intermediate in the development and analysis of Rabeprazole, a proton pump inhibitor, helping researchers control the quality and understand the profile of the active pharmaceutical ingredient (API) . The chemical is classified with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Proper handling procedures, including the use of personal protective equipment, are essential. This product is supplied for laboratory research purposes and must be stored sealed in a dry environment at 2-8°C . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c1-5-6(9)2-3-10-7(5)4-8;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDBERCXNYKRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467721
Record name 4-Chloro-2-(chloromethyl)-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152402-97-6
Record name 4-Chloro-2-(chloromethyl)-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride CAS number 152402-97-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride (CAS 152402-97-6): A Key Intermediate in Pharmaceutical Synthesis

Introduction

This compound, identified by CAS number 152402-97-6, is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its strategic importance is most pronounced in the production of proton pump inhibitors (PPIs), a class of drugs essential for treating acid-related gastrointestinal disorders. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of its properties, synthesis, application, and handling, grounded in established scientific principles and field-proven insights.

Physicochemical Properties and Identification

The molecular architecture of this compound—featuring two reactive chlorine atoms at different positions on a substituted pyridine ring—makes it a versatile intermediate. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid, compared to the free base.

PropertyValueSource
CAS Number 152402-97-6[1][2][3][4]
Molecular Formula C₇H₈Cl₃N[1][3]
Molecular Weight 212.50 g/mol [1][3]
IUPAC Name 4-chloro-2-(chloromethyl)-3-methylpyridine;hydrochloride[2]
Synonyms 4-Chloro-2-Chloromethyl-3-methyl pyridine Hydrochloride, 2-Chloromethyl-4-chloro-3-methylpyridine Hydrochloride[1]
Free Base CAS 168167-48-4[5][6]
Free Base Formula C₇H₇Cl₂N[5]
Free Base M.W. 176.04 g/mol [5][6]

The Role in Drug Development: Synthesis of Proton Pump Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of second-generation PPIs, most notably Lansoprazole.[2][7] PPIs are mainstays in the treatment of gastric ulcers and gastroesophageal reflux disease (GERD).[7]

The reactivity of the chloromethyl group at the 2-position of the pyridine ring is central to its utility. This group is an excellent electrophile, readily undergoing nucleophilic substitution. In the synthesis of Lansoprazole, this allows for the crucial coupling reaction with a thiol-containing benzimidazole moiety, forming the thioether linkage that defines the core structure of the final API. The chlorine atom at the 4-position remains, contributing to the final electronic and structural properties of the target molecule.

PPI_Synthesis Intermediate 4-Chloro-2-(chloromethyl)- 3-methylpyridine HCl Reaction Nucleophilic Substitution (SN2) Intermediate->Reaction Benzimidazole 2-Mercaptobenzimidazole derivative Base Base (e.g., NaOH) Deprotonation Benzimidazole->Base PPI Proton Pump Inhibitor (e.g., Lansoprazole Core) Base->Reaction Reaction->PPI Forms thioether linkage

Caption: Final coupling step in PPI synthesis using the title compound.

Synthesis and Manufacturing Insights

While specific industrial synthesis routes are often proprietary, a plausible and efficient pathway can be constructed based on established pyridine chemistry, such as the general methods used for related Lansoprazole intermediates.[7] A common strategy begins with a readily available starting material like 2,3-dimethylpyridine (2,3-lutidine).

The multi-step process leverages fundamental organic transformations:

  • N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide. This activates the pyridine ring for subsequent functionalization, particularly at the 2- and 4-positions.

  • Nitration: Electrophilic nitration introduces a nitro group onto the ring.

  • Chlorination/Substitution: The N-oxide can be leveraged to introduce a chlorine atom at the 4-position.

  • Rearrangement & Hydrolysis: A series of reactions can convert the functional groups to set up the final structure.

  • Chloromethylation: The final key step involves converting the methyl group at the 2-position into a chloromethyl group, typically via radical chlorination or by converting a hydroxymethyl precursor.

Synthesis_Workflow Start 2,3-Dimethylpyridine (2,3-Lutidine) Step1 N-Oxidation Start->Step1 e.g., m-CPBA Step2 Nitration Step1->Step2 HNO₃/H₂SO₄ Step3 Chlorination & Rearrangement Step2->Step3 e.g., POCl₃ Step4 Hydroxymethylation Step3->Step4 Series of steps to install 2-hydroxymethyl group Step5 Final Chlorination Step4->Step5 SOCl₂ or HCl Product 4-Chloro-2-(chloromethyl)- 3-methylpyridine HCl Step5->Product

Caption: Plausible synthetic workflow for the title compound.

Experimental Protocol: Conversion of 2-(Hydroxymethyl)pyridine to 2-(Chloromethyl)pyridine Hydrochloride

This protocol details the critical final step, a common transformation in the synthesis of such intermediates. The conversion of the primary alcohol to the chloride is efficiently achieved with thionyl chloride, which produces gaseous byproducts (SO₂ and HCl), simplifying workup.[8][9]

Materials:

  • 4-Chloro-2-(hydroxymethyl)-3-methylpyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dry Nitrogen or Argon gas

  • Ice bath

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Thermometer

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere (Nitrogen or Argon).

  • Charging the Reactor: Charge the flask with 4-Chloro-2-(hydroxymethyl)-3-methylpyridine (1.0 eq) and anhydrous solvent (e.g., DCM). Begin stirring to form a solution or slurry.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (approx. 1.1-1.3 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: a slow, controlled addition prevents dangerous exotherms and minimizes side reactions.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Workup: Upon completion, the solvent and excess thionyl chloride are typically removed under reduced pressure. The resulting solid residue is the crude hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization or by slurrying in a suitable non-polar solvent (e.g., hexanes or diethyl ether) to remove impurities, followed by filtration and drying under vacuum.

Analytical Characterization and Quality Control

Ensuring the purity and identity of an API intermediate is paramount. A combination of spectroscopic and chromatographic techniques is employed for comprehensive quality control.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the molecular structure and connectivity.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for determining purity and quantifying impurities. For identifying and quantifying trace-level genotoxic impurities, a more sensitive method like LC-MS/MS is required.[10]

Protocol: Purity Determination by LC-MS/MS

This protocol is adapted from established methods for analyzing related pyridine impurities in APIs.[10]

Instrumentation & Columns:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm) or equivalent

Mobile Phase & Elution:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 79:21 (A:B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound in a suitable diluent (e.g., Acetonitrile/Water). Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample batch in the diluent to a known concentration.

  • Injection: Inject equal volumes of the standard and sample solutions onto the LC-MS/MS system.

  • Data Acquisition: Monitor the elution of the main compound and any potential impurities using both UV detection (e.g., at 210 nm) and mass spectrometry in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

  • Analysis: Quantify the purity of the sample by comparing its peak area to the calibration curve generated from the reference standards.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. The GHS classification for the closely related free base provides a strong guideline for necessary precautions.[5]

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Handling and Personal Protective Equipment (PPE):

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[12][13]

  • Avoid breathing dust. If dust is generated, respiratory protection may be required.[11]

  • Wash hands thoroughly after handling.[11][13]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

  • Store in a locked-up, designated area for hazardous chemicals.[13]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[11][13]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[11]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of synthetic chemistry in enabling modern medicine. Its carefully designed structure provides the specific reactivity needed to serve as a cornerstone in the industrial synthesis of vital drugs like Lansoprazole. For the research and drug development professional, a thorough understanding of its synthesis, reactivity, and handling is not merely academic—it is fundamental to the efficient and safe development of next-generation therapeutics.

References

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • 4-Chloro-2-(chloromethyl)-3-methylpyridine | C7H7Cl2N | CID 11506745 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) - SciSpace. SciSpace. [Link]

  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride | 86604-74-2 - Pharmaffiliates. Pharmaffiliates. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. National Center for Biotechnology Information. [Link]

  • CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents.

Sources

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloromethylpyridines are a pivotal class of reagents in modern organic synthesis, prized for their role as versatile intermediates in the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the controlled reactivity of the chloromethyl group, which is significantly modulated by the electronic properties of the pyridine ring and the nature of any additional substituents. This guide provides a comprehensive analysis of the factors governing the reactivity of this functional group, explores the mechanistic dichotomy between SN1 and SN2 pathways, and furnishes detailed, field-proven protocols for its synthetic transformations. By understanding the underlying principles of reactivity, researchers can better harness the synthetic potential of these valuable building blocks.

Fundamental Principles of Reactivity

The reactivity of the chloromethyl group in pyridines is fundamentally dictated by the electronic interplay between the aromatic ring and the side chain. Unlike a simple alkyl chloride, the C-Cl bond in a chloromethylpyridine is analogous to that in a benzyl chloride, exhibiting heightened reactivity towards nucleophilic substitution.

The Electronic Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I effect).[3] This effect polarizes the entire ring system, rendering the carbon atoms electron-deficient.[3] This electron deficiency is most pronounced at the ortho (2- and 6-) and para (4-) positions.[3] Consequently, a chloromethyl group at these positions experiences a significant electronic pull, weakening the C-Cl bond and making the methylene carbon more electrophilic and thus more susceptible to nucleophilic attack.[4][5]

Positional Isomerism: A Tale of Three Reactivities

The position of the chloromethyl group on the pyridine ring—2-, 3-, or 4-—is the single most critical factor determining its reactivity profile and the operative reaction mechanism.

  • 2- and 4-Chloromethylpyridines: These isomers exhibit significantly enhanced reactivity. The nitrogen atom at the 1-position can effectively stabilize a developing positive charge on the methylene carbon (a carbocation intermediate) through resonance. This stabilization is particularly effective for the 2- and 4-isomers, where the positive charge can be delocalized directly onto the nitrogen atom. This energetic stabilization lowers the activation energy for the departure of the chloride leaving group, favoring a reaction pathway with significant SN1 character.[6]

  • 3-Chloromethylpyridine: In this isomer, the nitrogen atom is at a meta position relative to the chloromethyl group. Resonance stabilization of a carbocation at the methylene carbon is not possible without disrupting the aromatic sextet in an unfavorable way. Consequently, 3-chloromethylpyridine is considerably less reactive than its 2- and 4-isomers and tends to react via a more classic SN2 mechanism, where the nucleophile attacks the carbon center in a concerted displacement of the chloride ion.[5][7]

Mechanistic Considerations: The SN1/SN2 Continuum

Nucleophilic substitution reactions on chloromethylpyridines rarely adhere to a "pure" SN1 or SN2 mechanism but rather exist on a continuum. The specific pathway is influenced by the substrate (isomer and substituents), the nucleophile, the solvent, and the temperature.

The SN1 Pathway

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process initiated by the rate-determining departure of the leaving group to form a planar carbocation intermediate.[8] This is followed by a rapid attack of the nucleophile on the carbocation.[6][8]

  • Key Characteristics :

    • Rate Law : Rate = k[Substrate]. The rate is independent of the nucleophile's concentration.[9]

    • Substrate : Favored by substrates that form stable carbocations (i.e., 2- and 4-chloromethylpyridines).

    • Solvent : Favored by polar, protic solvents (e.g., water, ethanol) that can solvate both the departing leaving group and the carbocation intermediate.

    • Stereochemistry : If the reaction center is chiral, racemization is typically observed because the nucleophile can attack the planar carbocation from either face.[6]

The stability of the pyridylmethyl carbocation is the driving force for the SN1 pathway. This intermediate is often referred to as a pyridinium methide, a highly reactive species that readily combines with nucleophiles.

SN1_Mechanism sub 4-Chloromethyl pyridine int Carbocation Intermediate (Pyridinium Methide) sub->int Slow (Rate-determining) -Cl- prod Product int->prod Fast +Nu- nuc Nu: cl_ion Cl-

Caption: SN1 mechanism for 4-chloromethylpyridine.

The SN2 Pathway

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[10]

  • Key Characteristics :

    • Rate Law : Rate = k[Substrate][Nucleophile]. The rate depends on the concentration of both reactants.[5]

    • Substrate : Favored by sterically unhindered substrates. 3-Chloromethylpyridine primarily reacts via this pathway.

    • Solvent : Favored by polar, aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but not the nucleophile, thus enhancing its reactivity.[5]

    • Stereochemistry : Results in an inversion of configuration at the reaction center (Walden inversion).[10]

SN2_Mechanism sub 3-Chloromethyl pyridine ts Transition State sub->ts +Nu- prod Product ts->prod -Cl- nuc Nu:

Caption: SN2 mechanism for 3-chloromethylpyridine.

The Influence of Ring Substituents

Additional substituents on the pyridine ring can further tune the reactivity of the chloromethyl group through electronic and steric effects.

  • Electron-Donating Groups (EDGs) : Groups like alkyl (-CH₃) or alkoxy (-OCH₃) donate electron density to the ring. When placed at positions that can stabilize the carbocation intermediate (e.g., ortho or para to the chloromethyl group), they accelerate SN1-type reactions.

  • Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or cyano (-CN) withdraw electron density, destabilizing any developing positive charge.[11] This disfavors the SN1 pathway and slows down SN2 reactions by making the methylene carbon less electrophilic.

  • Steric Hindrance : Bulky substituents near the chloromethyl group can impede the backside attack required for an SN2 reaction, slowing its rate and potentially favoring an SN1 pathway if carbocation formation is viable.[10]

Table 1: Relative Reactivity of Chloromethylpyridine Isomers

IsomerPrimary MechanismRelative ReactivityRationale
4-Chloromethylpyridine SN1-likeVery HighExcellent resonance stabilization of the carbocation intermediate by the para-nitrogen.
2-Chloromethylpyridine SN1-likeHighGood resonance stabilization of the carbocation by the ortho-nitrogen.
3-Chloromethylpyridine SN2-likeModerateNo direct resonance stabilization of a carbocation; reactivity is more akin to a primary alkyl halide.

Key Synthetic Transformations & Protocols

The enhanced reactivity of the chloromethyl group makes it an excellent electrophile for a wide range of nucleophiles, enabling the facile construction of C-N, C-O, C-S, and C-C bonds.[7]

Protocol: N-Alkylation of an Amine with 2-Chloromethylpyridine Hydrochloride

This protocol details a standard procedure for the synthesis of a substituted aminomethylpyridine, a common scaffold in pharmacologically active molecules.

Causality: 2-Chloromethylpyridine is highly reactive, making it an excellent alkylating agent.[2][12] The hydrochloride salt is often used for its stability and ease of handling. A base, such as potassium carbonate, is required to neutralize the HCl salt and to deprotonate the amine nucleophile, increasing its nucleophilicity.[7] Anhydrous DMF is used as a polar aprotic solvent to facilitate the SN2/SN1-like reaction while ensuring the solubility of the reagents.[5]

Step-by-Step Methodology: [7]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the reagents. Stir the suspension for 10-15 minutes at room temperature.

  • Addition of Electrophile: Add 2-chloromethylpyridine hydrochloride (1.1 eq.) to the stirring suspension in one portion.

  • Reaction: Stir the reaction mixture at room temperature (or heat gently to 40-50 °C if the nucleophile is weak) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up (Quenching): Once the starting material is consumed, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure N-alkylated product.

Protocol_Workflow A 1. Dissolve Amine (Nu) & Base (K₂CO₃) in DMF B 2. Add 2-Chloromethylpyridine Hydrochloride A->B C 3. Stir at RT / Heat Monitor by TLC B->C D 4. Quench with Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Brine E->F G 7. Dry over Na₂SO₄ F->G H 8. Concentrate in vacuo G->H I 9. Purify via Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General workflow for N-alkylation.

Conclusion

The reactivity of the chloromethyl group in substituted pyridines is a nuanced subject, governed by a delicate balance of electronic and steric factors. The position of the chloromethyl substituent is paramount, with the 2- and 4-isomers displaying enhanced reactivity via SN1-like mechanisms due to resonance stabilization of carbocation intermediates. In contrast, the 3-isomer reacts through a more traditional SN2 pathway. By leveraging a sophisticated understanding of these mechanistic principles, chemists can strategically design and execute synthetic routes to access a vast array of functionalized pyridine derivatives, accelerating discovery in medicinal chemistry and materials science.

References

  • Erland Stevens. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • van der Lubbe, S. C. C., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. Available at: [Link]

  • Donohoe, T. J., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science. Available at: [Link]

  • Ashenhurst, J. (2025). The SN1 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]

  • ACS Publications. (n.d.). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Available at: [Link]

  • ResearchGate. (2025). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Available at: [Link]

  • Sahu, P. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Available at: [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). SN1 Reaction Mechanism. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. Available at: [Link]

  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • ACS Publications. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Available at: [Link]

  • Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a reference for researchers, scientists, and drug development professionals. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features and providing robust, field-proven experimental protocols.

This document is structured to provide not just data, but a foundational understanding of how the molecular structure of this compound dictates its spectroscopic fingerprint.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Caption: Workflow for NMR spectroscopic analysis.

¹³C NMR Spectroscopy

Expected Data

SignalChemical Shift (δ, ppm)AssignmentRationale
1~155 - 158C-2The carbon atom attached to the nitrogen and the chloromethyl group will be significantly deshielded.
2~148 - 152C-6The carbon atom adjacent to the protonated nitrogen will also be deshielded.
3~145 - 148C-4The carbon bearing the chlorine atom will experience a downfield shift due to the electronegativity of chlorine.
4~130 - 135C-3The carbon with the methyl substituent.
5~125 - 128C-5The remaining aromatic carbon.
6~45 - 48-CH₂ClThe carbon of the chloromethyl group is in the aliphatic region but is deshielded by the adjacent chlorine.
7~18 - 22-CH₃The methyl carbon will be the most shielded carbon in the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A 100 MHz (for a 400 MHz ¹H instrument) or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Similar to ¹H NMR, apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz), followed by phasing and baseline correction. Calibrate the chemical shift to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the aromatic ring, C-H bonds, C-N bonds, C-Cl bonds, and the N-H bond of the hydrochloride.

Expected Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3000 - 3100MediumAromatic C-H stretchVibrations of the C-H bonds on the pyridine ring.
~2850 - 3000MediumAliphatic C-H stretchStretching vibrations of the methyl and chloromethyl groups.
~2400 - 2800Broad, MediumN-H stretch (salt)The stretching of the N-H bond in the pyridinium hydrochloride salt often appears as a broad series of bands.
~1600 - 1620StrongC=C/C=N ring stretchAromatic ring stretching vibrations are characteristic of pyridines.
~1450 - 1550Medium-StrongC=C/C=N ring stretchAdditional ring stretching modes.
~1000 - 1100MediumC-Cl stretchStretching vibration of the chlorine attached to the aromatic ring.
~650 - 800StrongC-Cl stretchStretching vibration of the chlorine in the chloromethyl group.

Experimental Protocol: FT-IR

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride. [1] * Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). [1][2] * Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate. [1][2]2. Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Place the prepared salt plate in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.

Expected Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): A peak corresponding to the free base (4-Chloro-2-(chloromethyl)-3-methylpyridine) is expected at m/z ≈ 175. The hydrochloride salt will dissociate under typical MS conditions. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and chlorine-containing fragments (M, M+2, M+4 peaks with relative intensities of approximately 9:6:1).

  • Major Fragments:

    • m/z ≈ 140: Loss of a chlorine radical (·Cl) from the molecular ion.

    • m/z ≈ 126: Loss of the chloromethyl radical (·CH₂Cl) from the molecular ion.

    • m/z ≈ 91: A common fragment for substituted pyridines, potentially corresponding to the pyridinium cation after rearrangement.

Experimental Protocol: GC-MS (for the free base)

The hydrochloride salt is non-volatile. Analysis is typically performed on the free base, or the salt is converted to the free base prior to analysis.

  • Sample Preparation: Dissolve a small amount of the free base in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

G M [C7H7Cl2N]+• m/z ≈ 175, 177, 179 F1 [C7H7ClN]+• m/z ≈ 140, 142 M->F1 - •Cl F2 [C6H6ClN]+ m/z ≈ 126, 128 M->F2 - •CH2Cl F3 [C6H5N]+• m/z ≈ 91 F2->F3 - •Cl

Caption: Plausible fragmentation pathway in EI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of tools for the structural verification and quality control of this compound. The expected data presented in this guide, derived from fundamental principles of spectroscopy and analysis of related structures, serves as a robust benchmark for scientists engaged in the synthesis and application of this important pharmaceutical intermediate. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, thereby upholding the principles of scientific integrity and trustworthiness in drug development.

References

  • University of California, Davis. "NMR Spectroscopy." [Link]

  • ResearchGate. "FTIR spectrum for Pyridine." [Link]

  • eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." [Link]

  • ResearchGate. "Synthesis and spectral characterization of selective pyridine compounds as bioactive agents." [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]

  • Asian Journal of Chemistry. "Infrared Spectral Studies of Some Substituted Pyridines." [Link]

  • University of York. "Quantitative NMR Spectroscopy." [Link]

  • University of Colorado Boulder, Department of Chemistry. "IR Spectroscopy of Solids." [Link]

  • ACS Publications. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." [Link]

  • ACS Publications. "Correlations of the Infrared Spectra of Some Pyridines." [Link]

  • Chemistry LibreTexts. "The 1H-NMR experiment." [Link]

  • National Institutes of Health (NIH). "Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives." [Link]

  • Chemguide. "mass spectra - fragmentation patterns." [Link]

  • Journal of Chemical Education. "Sampling Technique for Organic Solids in IR Spectroscopy." [Link]

Sources

Methodological & Application

Synthesis Protocol for 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride: An Application Note for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) like rabeprazole.[1][2][3] The precise architecture of this molecule, featuring a chlorinated pyridine ring with a reactive chloromethyl group, makes it an essential building block for constructing complex drug molecules. This application note provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis. The protocol herein is built upon established principles of heterocyclic chemistry, emphasizing safety, efficiency, and reproducibility.

Chemical Profile and Safety

A thorough understanding of the chemical properties and hazards associated with the target molecule and its intermediates is paramount for safe laboratory practice.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
4-Chloro-2,3-dimethylpyridine 1-oxideC₇H₈ClNO157.6059886-90-7Skin irritant, eye irritant, respiratory irritant. Handle with appropriate personal protective equipment (PPE).
Phosphorus Oxychloride (POCl₃)Cl₃OP153.3310025-87-3Highly corrosive, toxic by inhalation, causes severe skin burns and eye damage. Reacts violently with water. Work in a well-ventilated fume hood.
This compoundC₇H₈Cl₃N212.51152402-97-6Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[4] Avoid dust inhalation.

Overall Synthesis Workflow

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 2,3-dimethylpyridine. The initial step involves the formation of the N-oxide and subsequent chlorination at the 4-position of the pyridine ring. The second step is a rearrangement and chlorination of the 2-methyl group.

Synthesis_Workflow Start 2,3-Dimethylpyridine Step1 Step 1: N-Oxidation & Ring Chlorination Start->Step1 Intermediate 4-Chloro-2,3-dimethylpyridine 1-oxide Step1->Intermediate Step2 Step 2: Side-Chain Chlorination & Deoxygenation Intermediate->Step2 Product This compound Step2->Product

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide

This initial step involves the N-oxidation of 2,3-dimethylpyridine followed by chlorination at the 4-position of the pyridine ring. The N-oxide formation activates the pyridine ring for electrophilic substitution.

Materials and Reagents:

ReagentPurityQuantity (molar equivalent)
2,3-Dimethylpyridine≥98%1.0
Hydrogen Peroxide (30%)ACS Grade1.1
Acetic Acid (Glacial)ACS GradeSolvent
Chlorine Gas (Cl₂)≥99.5%0.5-0.7
Dichloromethane (DCM)AnhydrousSolvent
Sodium Bicarbonate≥99%For neutralization
Anhydrous Sodium SulfateACS GradeFor drying

Procedure:

  • N-Oxidation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylpyridine (1.0 eq) in glacial acetic acid. Slowly add 30% hydrogen peroxide (1.1 eq) to the solution while maintaining the temperature below 40°C. After the addition is complete, heat the reaction mixture to 70-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

  • Chlorination: Dissolve the crude 2,3-dimethylpyridine N-oxide residue in dichloromethane (DCM). Cool the solution to 25-30°C in a water bath. Bubble chlorine gas (0.5-0.7 eq) through the solution over 2-3 hours.[5] The reaction is exothermic and should be carefully controlled.

  • Work-up: After the chlorination is complete (as monitored by TLC), carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude 4-Chloro-2,3-dimethylpyridine 1-oxide. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Step 2: Synthesis of this compound

The intermediate N-oxide undergoes a reaction with a chlorinating agent, such as phosphorus oxychloride, which facilitates both the chlorination of the 2-methyl group and the deoxygenation of the N-oxide.

Materials and Reagents:

ReagentPurityQuantity (molar equivalent)
4-Chloro-2,3-dimethylpyridine 1-oxide≥95%1.0
Phosphorus Oxychloride (POCl₃)≥99%2.0-3.0
Dichloromethane (DCM) or ChloroformAnhydrousSolvent
Hydrochloric Acid (in isopropanol)~5-6 NFor salt formation
Diethyl Ether or AcetoneAnhydrousFor precipitation

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a calcium chloride guard tube, and a magnetic stirrer, dissolve 4-Chloro-2,3-dimethylpyridine 1-oxide (1.0 eq) in anhydrous dichloromethane or chloroform.

  • Addition of POCl₃: Cool the solution in an ice bath to 0-5°C. Add phosphorus oxychloride (2.0-3.0 eq) dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40°C for DCM, 60°C for chloroform) for 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8. Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Solvent Removal: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude free base of 4-Chloro-2-(chloromethyl)-3-methylpyridine.

  • Salt Formation and Purification: Dissolve the crude product in a minimal amount of isopropanol or acetone. Add a solution of hydrochloric acid in isopropanol dropwise with stirring until the solution is acidic. The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether or acetone, and dry under vacuum to afford the final product, this compound. For higher purity, recrystallization from an ethanol/water mixture can be performed.[6]

Reaction Mechanism

The conversion of 4-Chloro-2,3-dimethylpyridine 1-oxide to the final product is a fascinating example of pyridine N-oxide chemistry. The reaction with phosphorus oxychloride proceeds through a series of intermediates.

Reaction_Mechanism N_Oxide 4-Chloro-2,3-dimethylpyridine 1-oxide Adduct Oxygen-Phosphorus Adduct N_Oxide->Adduct + POCl₃ POCl3 POCl₃ Rearrangement [3,3]-Sigmatropic Rearrangement Adduct->Rearrangement Intermediate_A Dichlorophosphoryl Intermediate Rearrangement->Intermediate_A Free_Base 4-Chloro-2-(chloromethyl)-3-methylpyridine Intermediate_A->Free_Base + Cl⁻ Chloride_Attack Chloride Attack & Aromatization Final_Product Hydrochloride Salt Free_Base->Final_Product + HCl HCl HCl

Caption: Proposed mechanism for the formation of the chloromethyl group.

Initially, the oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃ to form an adduct. This is followed by a rearrangement, likely a[7][7]-sigmatropic shift, which transfers the dichlorophosphoryl group to the 2-methyl position. Subsequent attack by a chloride ion and elimination leads to the formation of the 2-(chloromethyl) group and regeneration of the aromatic pyridine ring. The deoxygenation of the N-oxide is an integral part of this process.[7][8]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum should show characteristic peaks for the pyridine ring protons, the chloromethyl protons, and the methyl protons. Expected chemical shifts would be approximately δ 8.5 (d, 1H, pyridine-H), δ 7.8 (d, 1H, pyridine-H), δ 4.9 (s, 2H, -CH₂Cl), and δ 2.4 (s, 3H, -CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show the expected number of carbon signals corresponding to the structure.

  • Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺.

  • Purity (HPLC): The purity of the final compound should be determined by High-Performance Liquid Chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for pharmaceutical research and development. The provided mechanistic insights and characterization guidelines will aid in ensuring the quality and identity of the synthesized compound.

References

  • Process for the preparation of 4-chloropyridine-n-oxides. Google Patents. (WO2002102779A1).
  • Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]

  • Preparation method of rabeprazole chloride and intermediate thereof. Google Patents. (CN111704573A).
  • Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents. (EP0557967A1).
  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]

  • An efficient synthesis of rabeprazole. ResearchGate. Available at: [Link]

  • Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. The Journal of Chemical Physics. Available at: [Link]

  • Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine. ACS Publications. Available at: [Link]

  • Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Google Patents.
  • Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents. (EP0557967B1).
  • Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents. (CN105085378A).
  • An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Preparation of 4-chloropyridine N-oxide. PrepChem.com. Available at: [Link]

  • Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Aakash Institute. Available at: [Link]

  • The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. Google Patents. (CN106083705A).
  • Use of phosphorus oxychloride in synthesizing nucleotides and ollgonucleotides. ResearchGate. Available at: [Link]

  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. (Preprint). Available at: [Link]

  • Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. Google Patents. (CA1283413C).
  • Process for the purification of phosphorus oxychloride. Google Patents. (US5911962A).
  • Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka | Patsnap. Available at: [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available at: [Link]

  • The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. ResearchGate. Available at: [Link]

  • 4-Chloro-2-(chloromethyl)-3-methylpyridine. PubChem. Available at: [Link]

  • 4-chloro-2-chloromethyl-3-methyl pyridine hydrochloride. Cenmed. Available at: [Link]

  • Free Radical Substitution Reaction of Alkanes / Halogenation of Alkanes. YouTube. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • 2-Chloropyridine. Wikipedia. Available at: [Link]

Sources

Application Notes and Protocols for the Purity Assessment of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably proton pump inhibitors of the -prazole class. The purity of this intermediate is of paramount importance as any impurities can be carried through the synthetic process, potentially compromising the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the USFDA and EMA, mandate stringent control over impurities in APIs and their starting materials[1]. This document provides a comprehensive guide to the analytical methods for the purity assessment of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl, designed for researchers, scientists, and drug development professionals.

The methodologies outlined herein are grounded in established analytical principles and draw upon validated methods for structurally related compounds, ensuring a robust and reliable approach to quality control. We will delve into the rationale behind the selection of specific techniques and experimental parameters, providing not just a set of instructions, but a framework for understanding and adapting these methods to specific laboratory contexts.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 152402-97-6[2]
Molecular Formula C₇H₈Cl₃NN/A
Molecular Weight 212.50 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water and methanolN/A

Potential Impurities: A Proactive Approach to Detection

The identification and control of impurities are central to the purity assessment of any pharmaceutical intermediate. Impurities can originate from starting materials, by-products of the synthesis, or degradation products[3]. Based on the known synthetic routes for chloromethylpyridine derivatives, a number of potential impurities should be considered. A common synthetic pathway for a related compound, 4-(chloromethyl)pyridine hydrochloride, involves the oxidation of 4-methylpyridine, followed by esterification, reduction, and chlorination with thionyl chloride[4]. Similar routes for 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl could introduce the following types of impurities:

  • Starting materials and intermediates: Unreacted starting materials or intermediates from preceding synthetic steps.

  • Isomeric impurities: Positional isomers of the chloro and chloromethyl groups on the pyridine ring.

  • Over-chlorinated or under-chlorinated species: By-products from the chlorination steps.

  • Hydrolysis products: Degradation of the chloromethyl group to a hydroxymethyl group.

  • Oxidation products: Oxidation of the pyridine nitrogen to an N-oxide.

A proactive impurity profiling strategy is essential for developing a stability-indicating and specific analytical method[5].

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purity assessment of non-volatile and thermally labile compounds like 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl. A well-developed HPLC method can separate the main component from its potential impurities, allowing for accurate quantification.

Rationale for Method Development

The selection of HPLC parameters is a critical step in achieving optimal separation. For a polar, ionizable compound like 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl, reversed-phase HPLC is the mode of choice. The following considerations are key:

  • Column Selection: A C18 column is a versatile and robust choice for the separation of a wide range of pharmaceutical compounds. The selection of a specific C18 phase (e.g., end-capped, high-purity silica) can influence selectivity.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used to elute the analytes. The pH of the buffer is a critical parameter for controlling the retention and peak shape of ionizable compounds. For a basic compound like a pyridine derivative, a slightly acidic to neutral pH is often optimal. The use of a buffer system, such as phosphate or acetate, ensures a stable pH throughout the analysis.

  • Detection: The pyridine ring contains a chromophore that allows for detection by UV spectrophotometry. The selection of the detection wavelength should be at the absorbance maximum of the analyte to ensure high sensitivity.

The following protocol is adapted from a validated method for a structurally similar compound and is a strong starting point for the analysis of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl[6][7].

Experimental Protocol: HPLC Purity and Impurity Determination

Objective: To determine the purity of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl and quantify any related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 6.5 with dilute Potassium Hydroxide
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Reagent and Sample Preparation:

  • Diluent: Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl reference standard in the diluent to obtain a known concentration of approximately 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to obtain a concentration of approximately 0.5 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates).

  • Inject the sample solution.

  • Identify the peaks corresponding to 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl and any impurities by comparing the retention times with the standard chromatogram.

  • Calculate the percentage of each impurity using the area normalization method or against a qualified impurity standard if available.

Data Analysis and Interpretation: The purity of the sample is typically expressed as a percentage area of the main peak relative to the total area of all peaks. The percentage of each impurity is calculated as follows:

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

For known impurities, a relative response factor (RRF) should be determined and applied for more accurate quantification.

Method Validation:

Any analytical method used for quality control must be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose[8]. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prepare Mobile Phase Prepare Mobile Phase Equilibrate System Equilibrate System Prepare Mobile Phase->Equilibrate System Prepare Diluent Prepare Diluent Weigh & Dissolve Standard Weigh & Dissolve Standard Prepare Diluent->Weigh & Dissolve Standard Weigh & Dissolve Sample Weigh & Dissolve Sample Prepare Diluent->Weigh & Dissolve Sample System Suitability (Standard) System Suitability (Standard) Weigh & Dissolve Standard->System Suitability (Standard) Inject Sample Inject Sample Weigh & Dissolve Sample->Inject Sample Inject Blank Inject Blank Equilibrate System->Inject Blank Inject Blank->System Suitability (Standard) System Suitability (Standard)->Inject Sample Integrate Peaks Integrate Peaks Inject Sample->Integrate Peaks Identify Peaks Identify Peaks Integrate Peaks->Identify Peaks Calculate Purity & Impurity % Calculate Purity & Impurity % Identify Peaks->Calculate Purity & Impurity % Generate Report Generate Report Calculate Purity & Impurity %->Generate Report

Caption: HPLC workflow for purity assessment.

Gas Chromatography (GC): A Complementary Technique for Volatile Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents or volatile by-products from the synthesis.

Rationale for Method Development

The choice of GC parameters is dictated by the volatility and polarity of the potential impurities.

  • Column Selection: A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of a broad range of volatile organic compounds.

  • Injector and Detector: A split/splitless injector is commonly used. A Flame Ionization Detector (FID) is a universal detector for organic compounds and offers good sensitivity. For enhanced sensitivity and specificity, a Mass Spectrometer (MS) detector can be used.

  • Temperature Program: A temperature gradient is often employed to ensure the efficient separation of compounds with a range of boiling points.

Experimental Protocol: GC for Volatile Impurities

Objective: To detect and quantify volatile impurities, including residual solvents.

Instrumentation:

  • Gas chromatograph with a capillary column, split/splitless injector, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Split Ratio 20:1
Oven Temperature Program Initial: 50 °C (hold for 2 min)
Ramp 1: 10 °C/min to 150 °C
Ramp 2: 20 °C/min to 280 °C (hold for 5 min)
Detector Temperature (FID) 300 °C
MS (if used) Scan range 35-400 amu

Reagent and Sample Preparation:

  • Solvent: High-purity Dimethyl Sulfoxide (DMSO) or another suitable high-boiling point solvent.

  • Standard Solution: Prepare a stock solution containing known concentrations of potential residual solvents in the chosen solvent.

  • Sample Solution: Accurately weigh about 100 mg of the sample and dissolve it in 1.0 mL of the solvent.

Procedure:

  • Equilibrate the GC system.

  • Inject the solvent (blank).

  • Inject the standard solution to determine the retention times and response factors of the target analytes.

  • Inject the sample solution.

  • Identify and quantify the volatile impurities based on the retention times and peak areas relative to the standards.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis Weigh Sample Weigh Sample Dissolve in Solvent Dissolve in Solvent Weigh Sample->Dissolve in Solvent Inject into GC Inject into GC Dissolve in Solvent->Inject into GC Temperature Programmed Separation Temperature Programmed Separation Inject into GC->Temperature Programmed Separation Detection (FID/MS) Detection (FID/MS) Temperature Programmed Separation->Detection (FID/MS) Peak Identification Peak Identification Detection (FID/MS)->Peak Identification Quantification Quantification Peak Identification->Quantification Report Results Report Results Quantification->Report Results

Caption: GC workflow for volatile impurity analysis.

Spectroscopic and Other Analytical Techniques

While chromatography is the primary tool for purity assessment, other techniques provide valuable complementary information.

  • Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides structural information about impurities, aiding in their identification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main component and any isolated impurities. Quantitative NMR (qNMR) can also be used for the direct determination of purity against a certified reference standard.

  • Titrimetry: A classic and highly accurate method for the assay of the hydrochloride salt. A non-aqueous acid-base titration can be employed to determine the total base content.

  • Loss on Drying (LOD): This gravimetric method is used to determine the amount of volatile matter (e.g., water or residual solvents) in the sample.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The purity assessment of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl requires a multi-faceted analytical approach. A combination of a primary chromatographic technique, such as HPLC for non-volatile impurities and assay, and a complementary technique like GC for volatile impurities, provides a comprehensive purity profile. Spectroscopic methods like MS and NMR are invaluable for the identification and structural elucidation of unknown impurities. All methods must be rigorously validated to ensure they are fit for purpose and meet regulatory expectations. By implementing the robust analytical strategies outlined in this guide, researchers and manufacturers can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug products.

References

  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • Google Patents. (2015). Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Pharmaffiliates. (n.d.). 4-Chloro-2-(chloromethyl)-3-methylpyridine. Retrieved from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • ResearchGate. (n.d.). Method Development and Validation for Estimation of Related Compounds Present in Lansoprazole Bulk Drug by Ultra High Pressure L. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • USP. (2025). Lansoprazole. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of Chlorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Chlorinated Pyridines

Chlorinated pyridine compounds are a cornerstone in modern drug development and pharmaceutical sciences, serving as critical intermediates and building blocks in the synthesis of a vast array of therapeutic agents.[1][2] Their unique chemical properties, stemming from the electronegativity of the chlorine atom and the aromaticity of the pyridine ring, make them invaluable synthons. However, the very reactivity that makes them useful also imparts significant health and safety hazards. Acute toxicity, potential for serious organ damage, and environmental risks necessitate a robust and well-understood safety protocol.[1][3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage of chlorinated pyridine compounds. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and scientific integrity in the laboratory.

Hazard Identification and Risk Assessment: Know Your Enemy

A thorough understanding of the specific chlorinated pyridine compound is the first line of defense. While there are commonalities, the position and number of chlorine atoms on the pyridine ring can alter the toxicological and reactivity profiles.

1.1. Toxicological Profile

Chlorinated pyridines can pose severe health risks upon exposure through inhalation, skin contact, or ingestion.[2][3]

  • Acute Toxicity: Many chlorinated pyridines are classified as acutely toxic. For instance, 2-chloropyridine is fatal if inhaled or in contact with skin and is harmful if swallowed.[1] Symptoms of overexposure can include dizziness, headache, nausea, and in severe cases, unconsciousness and collapse.[1]

  • Organ Damage: Prolonged or repeated exposure to certain chlorinated pyridines may cause damage to organs, particularly the liver and kidneys.[1][4]

  • Irritation and Burns: These compounds are often severe irritants to the skin, eyes, and respiratory tract.[1][2][5] Direct contact can cause serious eye damage and skin irritation.[3]

  • Genetic Defects: Some chlorinated pyridines, such as 3-chloropyridine, are suspected of causing genetic defects.[6]

1.2. Physicochemical Hazards

  • Flammability: While some are classified as combustible liquids with relatively high flash points (e.g., 3-chloropyridine at 65°C), they can form explosive vapor-air mixtures.[5][7] Pyridine itself is a highly flammable liquid.[4][7]

  • Reactivity: Chlorinated pyridines are incompatible with strong oxidizing agents, strong acids, and certain metals.[2][3] Reactions with these can be exothermic and potentially violent, generating fire and explosion hazards.[8]

  • Hazardous Decomposition: When heated to decomposition, they can emit highly toxic fumes, including hydrogen chloride, nitrogen oxides, and phosgene gas.[5][9][10]

Risk Assessment Workflow

A mandatory risk assessment should be conducted before any new procedure involving chlorinated pyridines.

cluster_0 Risk Assessment Workflow A Identify Chlorinated Pyridine Compound and Procedure B Review Safety Data Sheet (SDS) A->B Consult C Evaluate Hazards: Toxicity, Reactivity, Flammability B->C Extract Data D Assess Exposure Potential: Quantity, Duration, Frequency C->D Inform E Determine Control Measures: Engineering, Administrative, PPE D->E Define Need F Develop Standard Operating Procedure (SOP) E->F Incorporate G Review and Approve SOP F->G Submit

Caption: Risk assessment workflow for handling chlorinated pyridines.

Engineering and Administrative Controls: Your Primary Shield

Personal protective equipment (PPE) is the last line of defense. The primary methods for mitigating exposure should always be engineering and administrative controls.

2.1. Engineering Controls

  • Fume Hoods: All work with chlorinated pyridines must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[11]

  • Ventilation: The laboratory should have adequate general ventilation.[5][6] Local exhaust ventilation at the point of release is preferred.[2]

  • Safety Showers and Eyewash Stations: These must be readily accessible, within a 10-second travel distance, and tested regularly.[5][11]

2.2. Administrative Controls

  • Designated Areas: Establish designated areas for the storage and handling of chlorinated pyridines.

  • Training: All personnel must receive documented training on the specific hazards and safe handling procedures for these compounds before commencing work.[2][4]

  • Restricted Access: Limit access to areas where chlorinated pyridines are used and stored to authorized personnel only.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1][4] Wash hands thoroughly after handling these compounds, even if gloves were worn.[1][5]

Personal Protective Equipment (PPE): The Final Barrier

The appropriate PPE must be worn at all times when handling chlorinated pyridines.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles and a face shield.[1][6] Contact lenses should not be worn.[4]Protects against splashes and vapors which can cause severe eye irritation or damage.[1]
Hand Solvent-resistant gloves (e.g., butyl rubber). Nitrile gloves may not be suitable for prolonged contact; always consult the manufacturer's glove compatibility chart.[11][12]Prevents skin absorption, which is a significant route of exposure and can be fatal.[1][3]
Body A fully buttoned, long-sleeved lab coat. For larger quantities or splash potential, a chemically resistant apron or suit is required.[1][5]Protects against skin contact from spills and splashes.[5]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient or during emergency situations.[4][5] A full-face respirator provides eye protection.Prevents inhalation of harmful or fatal concentrations of vapors.[1][3] Respirator use requires a formal program including fit-testing and medical clearance.[4][5]
PPE Selection Logic

cluster_1 PPE Selection Logic Start Handling Chlorinated Pyridine? SmallScale Small Scale (<10g) Well-ventilated Fume Hood? Start->SmallScale LargeScale Large Scale or High Splash Potential? SmallScale->LargeScale Yes Emergency Emergency or Ventilation Failure? SmallScale->Emergency No StandardPPE Standard PPE: - Safety Goggles - Lab Coat - Appropriate Gloves LargeScale->StandardPPE No EnhancedPPE Enhanced PPE: - Face Shield - Chemical Apron LargeScale->EnhancedPPE Yes StandardPPE->Emergency EnhancedPPE->Emergency SCBA Full-Face Respirator or SCBA Emergency->SCBA Yes

Caption: Decision tree for selecting appropriate PPE.

Detailed Protocols: From Receipt to Disposal

4.1. Protocol for Receiving and Storage

  • Inspect: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably a fume hood.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Segregate: Store chlorinated pyridines in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][5][13]

  • Containment: Use secondary containment (e.g., a tray) to contain any potential leaks.

  • Secure: Store in tightly closed, original containers.[1][5][13] Keep away from heat, sparks, and open flames.[5][13]

4.2. Protocol for Weighing and Dispensing (Solid and Liquid)

  • Preparation: Don all required PPE (goggles, face shield, lab coat, appropriate gloves).

  • Location: Conduct all weighing and dispensing operations inside a certified chemical fume hood.

  • Grounding: For liquid transfers, ground and bond containers to prevent static discharge, which can be an ignition source.[1][6][7]

  • Dispensing Solids: Use a spatula to carefully transfer the solid. Avoid creating dust. If dust is unavoidable, additional respiratory protection may be required.

  • Dispensing Liquids: Use a pipette or a funnel for transfers. Pour slowly and carefully to avoid splashing.

  • Closure: Immediately cap the source container and the receiving vessel after transfer.

  • Decontamination: Clean any contaminated surfaces and equipment immediately.

4.3. Protocol for Waste Disposal

  • Collection: Collect waste chlorinated pyridines and contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[11]

  • Compatibility: Do not mix with incompatible waste streams.

  • Storage: Store waste containers in a designated satellite accumulation area, away from general work areas.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Never pour chlorinated pyridines down the drain.[12]

Emergency Procedures: A Validated Response System

A clear and practiced emergency plan is critical to mitigating the consequences of an incident.

5.1. Spills

  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use an appropriate absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[4][12]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[12]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the laboratory immediately.[11]

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors.

    • Contact your institution's emergency response team or local fire department from a safe location.[2][11]

    • Provide them with the chemical name and a copy of the SDS.

5.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][11] Seek immediate medical attention.[4][11][12]

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[4][6] Wash the affected skin with plenty of soap and water for at least 15 minutes.[11][12] Seek immediate medical attention.[4][11][12]

  • Inhalation: Move the affected person to fresh air immediately.[5][11][12] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).[5] Seek immediate medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][11]

References

  • Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.
  • New Jersey Department of Health. (2002, March). Hazardous Substance Fact Sheet: Pyridine. NJ.gov.
  • Cole-Parmer. (n.d.).
  • Public Health England. (2024, October 31). Pyridine: incident management. GOV.UK.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. (n.d.).
  • Jubilant Ingrevia Limited. (n.d.).
  • New Jersey Department of Health. (2008, January). Hazardous Substance Fact Sheet: 2-Chloropyridine. NJ.gov.
  • Apollo Scientific. (2023, July 6).
  • Central Drug House (P) Ltd. (n.d.).
  • Carl ROTH. (2025, March 31).
  • Occupational Safety and Health Administr
  • National Toxicology Program. (2010). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine. CDC.
  • Impact Absorbents. (2025, August 4).
  • National Toxicology Program. (2010). TOX-83: Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • S D Fine-Chem Limited. (n.d.). Chemwatch GHS SDS in English (European) 49223-1.
  • National Oceanic and Atmospheric Administration. (n.d.). 2-CHLOROPYRIDINE. CAMEO Chemicals.
  • Carl ROTH. (n.d.).
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently and successfully incorporate this versatile building block into their synthetic strategies. Here, we will address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow.

Understanding the Reagent: A Dual-Functionality Building Block

4-Chloro-2-(chloromethyl)-3-methylpyridine HCl is a valuable reagent possessing two distinct reactive sites for cross-coupling and nucleophilic substitution reactions: the chloro group at the 4-position of the pyridine ring and the chloromethyl group at the 2-position.[1] This dual functionality allows for a range of synthetic transformations, but also introduces challenges related to chemoselectivity. The pyridine nitrogen also plays a crucial role, influencing the electronic properties of the ring and potentially coordinating with the metal catalyst.[2]

This guide will primarily focus on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, at the 4-position.

Frequently Asked Questions (FAQs)

Q1: Do I need to neutralize the HCl salt before starting my coupling reaction?

A1: Yes, it is highly recommended. The hydrochloride salt can interfere with the reaction in several ways. The acidic proton can react with the base you add for the coupling reaction, effectively reducing the base's concentration. More critically, the protonated pyridine nitrogen can alter the electronic properties of the ring, making oxidative addition of the palladium catalyst more difficult. Furthermore, the presence of excess chloride ions can negatively impact the catalytic cycle.

Recommendation: Before setting up your reaction, stir a solution of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl in a suitable organic solvent (e.g., THF, dioxane, toluene) with a mild inorganic base like sodium bicarbonate or potassium carbonate until the free base is formed. You can monitor this by TLC or by extracting the free base into an organic layer. Alternatively, you can add an additional equivalent of the base used in your coupling reaction to neutralize the HCl salt in situ. However, for reproducibility, pre-neutralization is often preferred.

Q2: Which chlorine atom is more reactive in a typical palladium-catalyzed cross-coupling reaction?

A2: The chloro group at the 4-position of the pyridine ring is generally more reactive towards palladium-catalyzed cross-coupling reactions than the chloromethyl group. This is due to the nature of the C-Cl bonds. The C(sp²)-Cl bond on the aromatic ring is more susceptible to oxidative addition by a Pd(0) catalyst, which is the initial step in most cross-coupling catalytic cycles.[3] The C(sp³)-Cl bond of the chloromethyl group is more prone to nucleophilic substitution.

Expert Insight: While the 4-chloro position is the primary site for cross-coupling, side reactions at the chloromethyl group can occur, especially at elevated temperatures or with highly nucleophilic reagents. Careful optimization of reaction conditions is key to achieving high chemoselectivity.

Q3: What are the general starting conditions for a Suzuki-Miyaura coupling with this substrate?

A3: For a Suzuki-Miyaura coupling of an arylboronic acid with 4-Chloro-2-(chloromethyl)-3-methylpyridine (as the free base), a good starting point would be:

Parameter Recommendation Rationale
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligandPd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings.[4] Pd₂(dba)₃ is a common Pd(0) source that requires a ligand.
Ligand SPhos, XPhos, or RuPhos (5-10 mol%)Bulky, electron-rich phosphine ligands are often effective for coupling with less reactive aryl chlorides.[5]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)These are common bases for Suzuki reactions and are generally effective. K₃PO₄ is a stronger base and can be beneficial for challenging couplings.[4]
Solvent Dioxane/water (4:1) or Toluene/water (4:1)A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base.
Temperature 80-100 °CElevated temperatures are typically required for the coupling of aryl chlorides.

Protocol Note: Always degas your reaction mixture thoroughly (e.g., by bubbling with argon or nitrogen for 15-30 minutes) before heating to prevent oxidation of the palladium catalyst.

Troubleshooting Guide

Here we address specific issues you might encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted 4-Chloro-2-(chloromethyl)-3-methylpyridine, consider the following troubleshooting steps.

Workflow for Troubleshooting Low Conversion

start Low/No Conversion check_base Did you neutralize the HCl salt? start->check_base check_base->start No, neutralize and repeat check_catalyst Is the catalyst active? check_base->check_catalyst Yes check_catalyst->start No, use fresh catalyst increase_temp Increase reaction temperature check_catalyst->increase_temp Yes screen_ligands Screen different ligands increase_temp->screen_ligands screen_solvents Try a different solvent system screen_ligands->screen_solvents check_boronic_acid Is the boronic acid/ester stable? screen_solvents->check_boronic_acid

Caption: Decision tree for addressing low conversion.

  • Base Ineffectiveness: As mentioned in the FAQs, ensure the HCl salt is neutralized. If you are neutralizing in situ, try adding an extra equivalent of base. For challenging couplings, consider a stronger base like Cs₂CO₃ or KF.[6]

  • Insufficient Temperature: Aryl chlorides are generally less reactive than aryl bromides or iodides and often require higher temperatures for oxidative addition to occur.[7] Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition.

  • Ligand Choice: The choice of ligand is critical for successful coupling with electron-deficient heteroaryl chlorides. If a standard ligand like PPh₃ is not effective, switch to a more electron-rich and bulky ligand such as XPhos, SPhos, or a bidentate ligand like dppf.[8]

  • Solvent System: The solubility of all reaction components is crucial. If you observe poor solubility, try a different solvent system. For example, DME/water or DMF/water might be effective alternatives.

Problem 2: Formation of Side Products and Low Chemoselectivity

The presence of multiple reactive sites can lead to the formation of undesired side products.

Common Side Reactions and Their Mitigation

start Side Product Formation homocoupling Homocoupling of boronic acid start->homocoupling reaction_at_chloromethyl Reaction at the chloromethyl group start->reaction_at_chloromethyl protodeboronation Protodeboronation of boronic acid start->protodeboronation solution1 - Lower temperature - Use a bulkier ligand - Adjust stoichiometry homocoupling->solution1 Mitigation solution2 - Lower temperature - Use a less nucleophilic base - Shorter reaction time reaction_at_chloromethyl->solution2 Mitigation solution3 - Use anhydrous conditions - Use a milder base (e.g., KF) protodeboronation->solution3 Mitigation

Caption: Troubleshooting common side reactions.

  • Reaction at the Chloromethyl Group: If you observe products resulting from nucleophilic attack or coupling at the chloromethyl position, this is likely due to harsh reaction conditions.

    • Solution: Reduce the reaction temperature. High temperatures can promote unwanted side reactions. Also, consider using a less nucleophilic base. For instance, if you are using a strong organic base, switching to an inorganic carbonate might be beneficial. Shorter reaction times can also minimize the formation of these byproducts.

  • Homocoupling of the Boronic Acid: The formation of a biaryl product from the boronic acid coupling with itself is a common side reaction.

    • Solution: This is often promoted by the presence of oxygen. Ensure your degassing procedure is effective. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes drive the desired reaction to completion without significant homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of a de-boronated arene and reducing the amount of your coupling partner.

    • Solution: This side reaction can be promoted by water and strong bases. If you suspect this is an issue, try using anhydrous solvents and a milder base like KF.

Problem 3: Difficulty with Purification

Residual palladium and ligand-related byproducts can complicate the purification of your final product.

  • Palladium Removal: After your reaction, you can often remove a significant portion of the palladium by filtering the reaction mixture through a pad of Celite®. For more stubborn cases, treatment with activated carbon or a metal scavenger can be effective.

  • Ligand Byproducts: Phosphine-based ligands can be oxidized during the reaction, leading to phosphine oxides which can be difficult to separate chromatographically. Using a different class of ligand, such as an N-heterocyclic carbene (NHC) ligand, can sometimes simplify purification.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling
  • Preparation of the Free Base: In a round-bottom flask, dissolve 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl (1.0 eq) in a suitable solvent (e.g., THF, 10 mL/mmol). Add a saturated aqueous solution of NaHCO₃ and stir vigorously for 30 minutes. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the free base of 4-Chloro-2-(chloromethyl)-3-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition and Degassing: Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL/mmol). Degas the reaction mixture again by bubbling with argon for 15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • PubChem. (n.d.). 4-Chloro-2-(chloromethyl)-3-methylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Thomas, S., & Collins, S. G. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 42(10), 1534–1545. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Gao, H., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 6(11), 1954-1965. [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Molander, G. A., & Jouffroy, M. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(3), 2215–2220. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Mechanistic Comparison Between Pd-Catalyzed Ligand Directed C-H Chlorination and C-H Acetoxylation. Journal of the American Chemical Society, 131(43), 15819–15828. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Retrieved from [Link]

  • ResearchGate. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • Wang, L., et al. (2026, January 13). Green-Light-Induced Cyclopropanation of Alkenes via Cooperative NHN/Ligated Boryl Radical Activation of Dichloromethane. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). 4‐Chloropyridine Hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Dziedzic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18018–18029. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Dong, Z., et al. (2024, December 5). Palladium-catalyzed remote internal C(sp3)−H bond chlorination of alkenes. Nature Communications. [Link]

  • The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • ResearchGate. (2025, August 6). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • PubChem. (n.d.). Picolyl chloride hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Pyridine Chlorination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine chlorination. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges in achieving desired yields and purity in the chlorination of pyridine and its derivatives. The electron-deficient nature of the pyridine ring presents unique challenges for electrophilic substitution, often leading to low yields, poor regioselectivity, and the formation of unwanted byproducts.[1] This resource provides in-depth, cause-and-effect explanations for common issues and offers field-proven, actionable solutions.

Section 1: Foundational Issues—Substrate and Reagent Quality

The success of any chemical reaction begins with the quality of the starting materials. Impurities in your pyridine substrate or chlorinating agent can have a significant impact on reaction outcomes.

Question 1: My pyridine chlorination reaction is producing a significant amount of tar-like byproducts, resulting in a very low yield. What could be the cause?

Answer: The formation of tarry byproducts is a common issue in pyridine chlorination, often stemming from impurities in the pyridine starting material or suboptimal reaction conditions.[2][3]

  • Causality: Pyridine is hygroscopic and can absorb moisture from the atmosphere. Water and other nucleophilic impurities can react with the chlorinating agent or activated intermediates, leading to polymerization and the formation of complex, high-molecular-weight tars. Certain impurities, like imines, present in crude pyridine can also lead to side reactions.[4]

  • Troubleshooting Steps:

    • Purify the Pyridine: Crude pyridine should be purified before use. A common and effective method involves an alkali treatment followed by distillation.[4] This removes water and other acidic impurities. Adding a small amount of an acid like sulfuric acid or water to the crude pyridine, followed by stirring and then the alkali treatment and distillation, can further enhance purity by aiding in the decomposition of imine impurities.[4]

    • Ensure Anhydrous Conditions: Use flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. Solvents should be rigorously dried using appropriate methods (e.g., distillation over a drying agent or passing through a column of activated alumina).

Question 2: I am observing inconsistent reaction rates and yields between different batches of the same chlorination reaction. Could the chlorinating agent be the problem?

Answer: Yes, the purity and stability of the chlorinating agent are critical for reproducibility. Many common chlorinating agents can degrade over time or contain impurities that interfere with the reaction.

  • Causality:

    • Sulfuryl Chloride (SO₂Cl₂): Often used for chlorination, it can decompose into sulfur dioxide (SO₂) and chlorine (Cl₂).[5] The presence of SO₂ can lead to undesired side reactions.

    • Chlorine Gas (Cl₂): Must be dry. The presence of moisture can lead to the formation of hydrochloric acid (HCl) and hypochlorous acid (HOCl), which can alter the reaction pathway and corrode equipment.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Use freshly opened bottles of reagents or purify them before use. For example, sulfuryl chloride can be distilled to remove decomposition products.

    • Standardize Reagent Addition: If using a gaseous reagent like chlorine, ensure a consistent flow rate. For liquid reagents, use a syringe pump for precise and reproducible addition.

Section 2: Reaction Conditions and Mechanistic Considerations

The choice of reaction conditions—temperature, pressure, solvent, and catalyst—is paramount in directing the reaction toward the desired product and minimizing side reactions.

Question 3: My reaction is not proceeding to completion, and I have a large amount of unreacted pyridine. How can I improve the conversion?

Answer: The low reactivity of the pyridine ring towards electrophilic substitution often requires forcing conditions or a catalytic approach to achieve high conversion.[1]

  • Causality: The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack. High activation energy is a significant barrier.

  • Troubleshooting Workflow:

    G start Low Conversion Issue temp Increase Temperature start->temp pressure Increase Pressure (for gas-phase reactions) start->pressure catalyst Introduce or Change Catalyst start->catalyst reagent_ratio Increase Molar Ratio of Chlorinating Agent start->reagent_ratio check_yield Analyze Conversion and Yield temp->check_yield pressure->check_yield catalyst->check_yield reagent_ratio->check_yield success High Conversion Achieved check_yield->success Satisfactory failure Re-evaluate Reaction Strategy check_yield->failure Unsatisfactory

    Caption: Troubleshooting workflow for low conversion.

  • Actionable Solutions:

    • Temperature and Pressure Optimization: For gas-phase chlorinations, a "hot spot" reaction zone controlled between 350°C and 500°C can significantly improve conversion and yield of 2-chloropyridine.[2] Temperatures below this range result in poor conversion, while temperatures above 500°C lead to low yields and selectivity.[2] For liquid-phase reactions, increasing the temperature can enhance the reaction rate, but this must be balanced against the potential for increased byproduct formation.[6] In some cases, operating at elevated pressures (100 to 210 psig) can also dramatically increase the reaction rate.[6]

    • Catalyst Selection: The use of a catalyst is often necessary. Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can activate the chlorinating agent, making it a stronger electrophile.[7][8] Zeolite catalysts have also been shown to be effective and can offer improved selectivity.[7]

    • Molar Ratio: Increasing the molar ratio of the chlorinating agent to pyridine can drive the reaction to completion. However, this also increases the risk of polychlorination. A careful optimization of the stoichiometry is required.

Question 4: I am getting a mixture of chlorinated isomers. How can I improve the regioselectivity of my reaction?

Answer: Regioselectivity in pyridine chlorination is a complex issue influenced by the reaction mechanism (electrophilic vs. radical) and the presence of substituents.

  • Causality and Isomer Distribution:

    • Electrophilic Substitution: Tends to occur at the 3-position (meta) due to the deactivating effect of the nitrogen atom.

    • Radical Substitution: Often favored at high temperatures in the gas phase, this mechanism can lead to chlorination at the 2-position (alpha).[9]

    • Pyridine-N-Oxide Route: This is a highly effective strategy to direct chlorination to the 2- and 4-positions. The N-oxide oxygen atom is electron-donating, activating the ring for electrophilic attack at these positions. Subsequent deoxygenation yields the desired chloropyridine.[10][11][12][13] This method can produce 2-chloropyridines in high yield.[10]

  • Strategies for Improved Selectivity:

Target IsomerRecommended StrategyKey ReagentsNotes
2-Chloropyridine Pyridine-N-Oxide RoutePyridine-N-Oxide, POCl₃ or SO₂Cl₂Highly efficient and regioselective.[11][12][14]
3-Chloropyridine Direct Electrophilic ChlorinationPyridine, Cl₂, AlCl₃Yields can be moderate (around 33%).[8]
4-Chloropyridine Pyridine-N-Oxide Route or Sandmeyer ReactionPyridine-N-Oxide, POCl₃; or 4-aminopyridineThe N-oxide route provides a reliable path.
  • The Pyridine-N-Oxide Pathway:

    G Pyridine Pyridine N_Oxide Pyridine-N-Oxide Pyridine->N_Oxide Oxidation (e.g., H₂O₂) Activated_Complex Activated Complex (e.g., with POCl₃) N_Oxide->Activated_Complex Activation (e.g., POCl₃) Chloro_Intermediate 2-Chloropyridine (or 4-chloro) Activated_Complex->Chloro_Intermediate Nucleophilic Attack by Cl⁻ Final_Product Deoxygenated Chloropyridine Chloro_Intermediate->Final_Product Reduction/ Deoxygenation

    Caption: Synthesis via the Pyridine-N-Oxide route.

Question 5: My reaction is producing polychlorinated species (e.g., dichloropyridines) even when I use a 1:1 molar ratio of reagents. How can this be avoided?

Answer: The formation of polychlorinated products occurs when the initially formed monochloropyridine is more reactive than the starting pyridine or when local concentrations of the chlorinating agent are too high.

  • Causality: The first chlorination product can sometimes be more susceptible to further chlorination than the starting material.[10][12] This is particularly true in reactions run to high conversion.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of pyridine relative to the chlorinating agent. This ensures that the chlorinating agent is consumed before it can react with the product.

    • Slow Reagent Addition: Add the chlorinating agent slowly and with vigorous stirring. This prevents localized high concentrations of the reagent, which can lead to over-chlorination. A syringe pump is ideal for this purpose.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second chlorination relative to the first.[7]

    • Monitor Reaction Progress: Use techniques like GC-MS or TLC to monitor the reaction. Stop the reaction once the desired level of conversion of the starting material is reached, before significant amounts of polychlorinated products form.

Section 3: Workup and Purification

A significant loss of yield can occur during the workup and purification stages. Proper techniques are essential to isolate the desired product effectively.

Question 6: I am losing a substantial amount of my product during the aqueous workup and extraction. How can I improve my recovery?

Answer: Chloropyridines, especially those with lower molecular weights, can have some solubility in water, and emulsions can form during extraction, leading to poor phase separation and product loss.

  • Causality: The nitrogen atom in the pyridine ring can be protonated by acids, forming hydrochloride salts which are water-soluble. Unreacted pyridine can also complicate extraction.

  • Troubleshooting Steps:

    • Neutralization: Before extraction, carefully neutralize the reaction mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) to deprotonate any hydrochloride salts and make the chloropyridine products less water-soluble.

    • Salting Out: Add a saturated brine (sodium chloride solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting better phase separation.

    • Choice of Extraction Solvent: Use a water-immiscible organic solvent in which your product is highly soluble. Dichloromethane or chloroform are common choices. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.

    • Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding more brine, gentle stirring, or filtering the mixture through a pad of Celite.

Question 7: I am having difficulty separating my desired chloropyridine isomer from other isomers and byproducts by distillation or column chromatography. What are some effective purification strategies?

Answer: The separation of chloropyridine isomers can be challenging due to their similar boiling points and polarities.[10]

  • Causality: Isomers often have very close physical properties, making them difficult to separate by conventional means.

  • Purification Protocol—Fractional Distillation:

    • Equipment: Use a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).

    • Vacuum: Perform the distillation under reduced pressure. This lowers the boiling points and prevents thermal decomposition of the products.

    • Slow and Steady: Distill the mixture slowly to allow for proper equilibration on the column, which is key to separating components with close boiling points.

  • Purification Protocol—Column Chromatography:

    • Solvent System Optimization: Use TLC to screen for an optimal solvent system (eluent) that provides the best separation between your desired isomer and the impurities. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) is often a good starting point.

    • Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which leads to poor separation.

  • Alternative Methods: In some cases, crystallization or derivatization followed by separation and then regeneration of the desired product may be necessary for achieving high purity.

References

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

  • Study on catalyst deactivation kinetics of pyridine chlorination. ResearchGate. [Link]

  • EP0684943B1 - Chlorination process of pyridine derivatives.
  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • US4256894A - Preparation of chlorinated pyridines.
  • 2-Chloropyridine - Wikipedia. Wikipedia. [Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ACS Publications. [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

  • PREPARATION OF 2-CHLOROPYRIDINE. Semantic Scholar. [Link]

  • Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. ResearchGate. [Link]

  • CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process.
  • Question 4: Compare and contrast the mechanisms for chlorination of pyrid.. Filo. [Link]

  • 3-Chloropyridine - Wikipedia. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride. This resource is designed for chemistry professionals engaged in the synthesis and purification of this key intermediate. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our focus is on explaining the causality behind each step to empower you to adapt and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial observations and questions that arise after the synthesis and initial workup of the crude product.

Q1: My isolated crude product is a sticky, dark-colored oil or a khaki-colored solid, not the expected off-white solid. What are the likely impurities?

A: The discoloration and physical state are classic indicators of residual impurities. The most common culprits originate from the synthetic route and subsequent workup:

  • Residual Solvents: Chlorinated solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3), often used in the chlorination step, can be difficult to remove completely and may trap other impurities.[1]

  • Starting Materials & Intermediates: The synthesis is often a multi-step process.[2] Incomplete conversion at any stage can leave behind precursors. For instance, if starting from a substituted picoline, you may have unreacted starting material or partially chlorinated species.

  • Over-Chlorination Products: The reaction conditions that install the two chlorine atoms can sometimes lead to the formation of species with additional chlorine atoms on the pyridine ring.

  • Polymeric Byproducts: Pyridine derivatives, especially reactive ones like this target molecule, can undergo self-reaction or polymerization under thermal stress or in the presence of certain reagents, leading to high-molecular-weight, often colored, impurities.[2]

  • Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, especially during aqueous workup, which would convert it to a hydroxymethyl group (an alcohol). This impurity is more polar and can interfere with crystallization.

Q2: I performed a simple solvent wash as suggested in a patent, but my purity (by HPLC) is still below 99%. Why did this fail?

A: While a solvent wash is an effective technique for removing impurities with significantly different solubility than the desired product, its success is highly dependent on several factors. Failure to achieve high purity typically points to one of the following:

  • Incorrect Solvent Choice: The chosen solvent may be too "good," meaning it dissolves a significant amount of your product along with the impurities, leading to low yield and only a marginal increase in purity. Conversely, if the solvent is too "poor," it won't effectively dissolve and wash away the impurities.

  • Isomeric Impurities: Impurities with a very similar structure and polarity to the target compound (e.g., positional isomers) will have very similar solubility profiles. A simple wash will not be sufficient to separate them. In this case, a higher-resolution technique like recrystallization or chromatography is necessary.

  • Insufficient Washing: The volume of the solvent or the number of washes may not have been adequate to remove the impurities to the desired level. The process relies on partitioning the impurities into the wash solvent.

Q3: What is the first analytical step I should take when developing a purification strategy for a new batch?

A: Always start with Thin Layer Chromatography (TLC). It is a rapid, inexpensive, and highly informative technique to visualize the complexity of your crude mixture.

  • Action: Spot your crude material on a silica gel TLC plate and develop it in a few different solvent systems (e.g., start with 30% Ethyl Acetate in Hexanes and vary the polarity).

  • Interpretation:

    • A single spot: Indicates your product is likely quite pure, or the impurities are not UV-active and do not stain.

    • Multiple spots: Allows you to assess the number and relative polarity of the impurities. This information is critical for choosing the right purification method. Impurities that run very far from your product spot are easily removed by washing or simple filtration. Impurities that are very close to your product spot will likely require careful recrystallization or column chromatography.

Part 2: Troubleshooting Specific Purification Techniques

This section provides in-depth guidance on overcoming common hurdles encountered during recrystallization and chromatography.

Recrystallization Troubleshooting

Recrystallization is a powerful technique that relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures.

Q4: I can't find a suitable single solvent for recrystallization. My product either dissolves completely at room temperature or doesn't dissolve even when boiling. What should I do?

A: This is a very common scenario and indicates the need for a binary solvent system. This system consists of a "solvent" in which your compound is soluble at high temperatures and a "co-solvent" or "anti-solvent" in which your compound is poorly soluble.

Expert Insight: The principle is to dissolve the crude product in a minimum amount of the hot "solvent" to create a saturated solution. While the solution is still hot, the "anti-solvent" is added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the hot "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This controlled change in solubility is often far more effective for inducing crystallization than cooling a single-solvent solution.

Table 1: Recommended Solvent Systems for Recrystallization

"Solvent" (Good Solubility)"Anti-Solvent" (Poor Solubility)Expected PurityNotes & Rationale
IsopropanolDiethyl Ether>98%A classic system mentioned in literature.[2] Isopropanol effectively dissolves the polar hydrochloride salt at heat, while the non-polar ether reduces the solubility upon cooling, forcing the product to crystallize. Safety Hazard: Diethyl ether is extremely flammable.[2]
EthanolEthyl Acetate>99%A safer alternative to ether. The polarity difference is less stark, which can allow for better crystal formation and exclusion of closely related impurities.
MethanolDichloromethane>98%Useful if non-polar impurities are the main issue. The highly polar methanol ensures the salt is dissolved, while DCM helps to keep less polar impurities in solution as the product crystallizes.

Q5: My product "oils out" instead of forming crystals during cooling. How can I fix this?

A: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point, causing it to separate as a liquid phase instead of a solid crystal lattice. This often traps impurities.

Troubleshooting Steps:

  • Re-heat the Solution: Add more of the "good" solvent until the oil completely redissolves.

  • Slow Down the Cooling: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling provides more time for proper crystal nucleation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled solution. This "seed crystal" acts as a template for further crystallization.

Chromatography Troubleshooting

For challenging separations where impurities are structurally very similar to the product, column chromatography is the method of choice.[3]

Q6: When running a flash column, my product comes out with a trailing peak, and the fractions are not pure. What is causing this peak tailing?

A: Peak tailing with pyridine compounds on silica gel is a well-documented issue.[4] The root cause is the interaction between the basic nitrogen atom on your pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel. This creates a secondary, strong interaction that slows the elution of the molecule in a non-uniform way.

Workflow for Eliminating Peak Tailing:

G start Observation: Peak Tailing on Silica Gel cause Primary Cause: Basic Pyridine N ↔ Acidic Si-OH Interaction start->cause solution1 Solution 1: Add a Competing Base cause->solution1 solution2 Solution 2: Use a Different Stationary Phase cause->solution2 protocol1 Protocol: Add 0.5-1% Triethylamine (TEA) or Pyridine to the eluent. Rationale: The competing base saturates the acidic silanol sites, preventing interaction with the analyte. solution1->protocol1 Implementation protocol2 Protocol: Switch to Alumina (basic or neutral) or a C18 (reverse-phase) column. Rationale: These phases lack the acidic silanol groups that cause the unwanted interaction. solution2->protocol2 Implementation

Part 3: Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and expected outcomes. Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as it is an irritant. [5]

Protocol 1: Purification by Solvent Trituration/Washing

This method is ideal for removing highly soluble or highly insoluble impurities from a solid crude product.

  • Setup: Place the crude solid (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a small volume (e.g., 20-30 mL) of a solvent in which the product is known to be poorly soluble at room temperature, but in which the impurities are soluble (e.g., cold Ethyl Acetate or Diethyl Ether).

  • Trituration: Stir the resulting slurry vigorously at room temperature for 15-30 minutes. The solid product should be ground against the flask by the stir bar, breaking up clumps and ensuring thorough washing of the crystal surfaces. The solvent will likely become colored as it dissolves the impurities.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with a fresh, small portion of the cold wash solvent.

  • Drying: Dry the purified solid under high vacuum to remove all residual solvent.

  • Validation: Check the purity of the resulting off-white solid by HPLC or NMR. The melting point should be sharp and align with literature values for similar compounds (e.g., 165-169 °C).

Protocol 2: Purification by Binary Solvent Recrystallization

This is the preferred method for removing impurities with similar polarity to the product.

  • Dissolution: Place the crude product (e.g., 10 g) in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent (e.g., boiling isopropanol) with stirring until the solid just dissolves completely.

  • Anti-Solvent Addition: While the solution is still hot, add the "anti-solvent" (e.g., ethyl acetate) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity).

  • Clarification: Add 1-2 drops of the hot "good" solvent to re-dissolve the precipitate and ensure the solution is fully saturated but clear.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear. Do not disturb the flask during this period.

  • Crystallization Maximization: Once the flask has reached room temperature, place it in a refrigerator (4°C) for several hours, or preferably overnight, to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "anti-solvent" to remove any residual mother liquor.

  • Drying & Validation: Dry the crystals under vacuum and verify purity by HPLC/NMR and melting point.

Purification Workflow Overview

G crude Crude Product (Oil or Discolored Solid) tlc Step 1: TLC Analysis crude->tlc decision1 How many spots? tlc->decision1 wash Method A: Solvent Washing (Trituration) decision1->wash Baseline spot + spots at solvent front/origin recrystal Method B: Recrystallization decision1->recrystal Main spot + close-running spots chrom Method C: Column Chromatography decision1->chrom Multiple, poorly resolved spots pure_product Pure Product (>99%) Dry, Off-White Solid wash->pure_product recrystal->pure_product chrom->pure_product

References

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace. [Link]

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • 4-Chloro-2-(chloromethyl)-3-methylpyridine | C7H7Cl2N | CID 11506745. PubChem. [Link]

  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Premecz, J. E., & Ford, M. E. (1987). Gas Chromatographic Separation of Substituted Pyridines. Journal of Chromatography A, 388(1), 23–35. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [Link]

  • Pyridine. Wikipedia. [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]

  • Specific Solvent Issues with Chlorination. ACS Green Chemistry Institute. [Link]

  • Chlorination and bromination of pyridine. ResearchGate. [Link]

  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Reddit. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. [Link]

  • US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums.

Sources

Technical Support Center: Process Optimization for Industrial Synthesis of Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the industrial synthesis of pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your synthetic processes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system.

This center is structured to address the most common and critical challenges encountered during the scale-up and routine production of pyridine intermediates. We will delve into troubleshooting common issues, provide detailed experimental protocols, and answer frequently asked questions to empower you with the knowledge to enhance yield, purity, and overall process efficiency.

Section 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Low Yield in Chichibabin Pyridine Synthesis

Question: We are experiencing significantly lower than expected yields (below 30%) in our industrial-scale Chichibabin synthesis of a substituted pyridine. What are the likely causes and how can we troubleshoot this?

Answer:

The Chichibabin synthesis, while utilizing inexpensive starting materials, is notorious for modest yields on an industrial scale.[1] Several factors can contribute to this, and a systematic approach to troubleshooting is crucial.

Potential Causes & Troubleshooting Steps:

  • Inadequate Temperature Control: The Chichibabin reaction is highly exothermic. Poor heat dissipation in a large reactor can lead to localized hotspots, promoting side reactions and decomposition of reactants and products.

    • Solution: Ensure your reactor has an efficient cooling system. Monitor the internal temperature at multiple points. Consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.

  • Suboptimal Catalyst Performance: The typical alumina or silica-based catalysts can deactivate over time due to coking or poisoning.

    • Solution:

      • Catalyst Regeneration: Implement a regeneration cycle for your catalyst. A common method involves controlled combustion of the coke deposits in a stream of air or a mixture of air and inert gas.[2]

      • Catalyst Selection: Evaluate different catalyst modifications. For instance, zeolites have been shown to improve conversion and selectivity in the gas-phase Chichibabin reaction.[3]

  • Side Reaction Pathways: The complex mechanism of the Chichibabin reaction involves multiple condensation and addition steps, creating opportunities for various side products.[3][4][5]

    • Solution:

      • Stoichiometry Control: Precisely control the molar ratios of your aldehydes/ketones and ammonia. An excess of one reactant can favor undesired condensation pathways.

      • Process Analytical Technology (PAT): Implement in-line analytical techniques, such as FTIR or Raman spectroscopy, to monitor the formation of key intermediates and byproducts in real-time. This allows for dynamic adjustments to process parameters to maintain the desired reaction pathway.[1][6][7][8][9]

Catalyst Deactivation in Bönnemann Cyclization

Question: Our cobalt-catalyzed Bönnemann cyclization for producing a substituted pyridine is showing a gradual decrease in activity, leading to incomplete conversion. What are the potential catalyst poisons, and how can we mitigate this?

Answer:

Catalyst deactivation is a critical issue in metal-catalyzed reactions like the Bönnemann cyclization. The cobalt catalyst is susceptible to poisoning by various functional groups and impurities.[10][11]

Common Catalyst Poisons and Mitigation Strategies:

Poison Mechanism of Poisoning Mitigation Strategy
Sulfur Compounds Strong coordination to the cobalt center, blocking active sites.Pretreat acetylene and nitrile feedstocks to remove sulfur-containing impurities using adsorbent beds.
Phosphines and Phosphites Strong ligand binding can displace the catalytically active ligands.Ensure starting materials are free from phosphorus-containing impurities.
Water Can lead to the formation of inactive cobalt hydroxides or oxides.Use rigorously dried solvents and reactants. Perform the reaction under an inert atmosphere.
Oxygen Oxidation of the active Co(I) species to inactive Co(II) or Co(III).Maintain a strictly anaerobic environment using high-purity nitrogen or argon.

Catalyst Regeneration:

For cobalt catalysts deactivated by organic foulants, a mild regeneration protocol can sometimes be effective. This may involve washing the catalyst with a suitable solvent to remove adsorbed impurities. However, for severe poisoning, replacement of the catalyst may be more economical.

Impurity Profile in Hantzsch Dihydropyridine Synthesis

Question: We are observing a significant amount of an unknown impurity in our Hantzsch synthesis of a dihydropyridine intermediate, which is complicating the final oxidation step and purification. What is the likely identity of this impurity and how can we minimize its formation?

Answer:

A common side reaction in the Hantzsch synthesis is the formation of the 1,2-dihydropyridine (1,2-DHP) isomer in addition to the desired 1,4-dihydropyridine (1,4-DHP).[12] The formation of this regioisomer can complicate downstream processing.

Troubleshooting Impurity Formation:

  • Mechanism Insight: The formation of the 1,2-DHP isomer is a known competitive pathway in the Hantzsch reaction mechanism.

  • Reaction Condition Optimization:

    • Solvent Choice: The polarity of the solvent can influence the selectivity. Experiment with different solvents, such as ethanol, water, or glycerol, to find the optimal conditions for your specific substrates.

    • Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable 1,4-DHP product.

    • Catalyst Selection: The use of certain catalysts, like p-toluenesulfonic acid, has been reported to improve the yield of the desired 1,4-DHP.

Workflow for Troubleshooting Low Yield and Impurities:

Caption: A general workflow for troubleshooting low yield and high impurity issues in pyridine synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using continuous flow chemistry for pyridine intermediate synthesis compared to traditional batch processing?

A1: Continuous flow chemistry offers several significant advantages for the industrial synthesis of pyridine intermediates:

  • Enhanced Safety: Many pyridine syntheses are highly exothermic. The small reactor volumes and high surface-area-to-volume ratio in flow reactors allow for superior temperature control, minimizing the risk of thermal runaways.[13][14][15][16][17]

  • Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time enables fine-tuning of the reaction to maximize the yield of the desired product and minimize side reactions.[6][18][19]

  • Scalability: Scaling up a flow process is often more straightforward than in batch production. Instead of using larger reactors, production can be increased by running the system for longer periods or by using multiple reactors in parallel.

  • Process Intensification: Flow chemistry can often significantly reduce reaction times from hours to minutes, leading to a much higher throughput for a given reactor volume.[16][18]

Q2: How can Process Analytical Technology (PAT) be implemented to improve the robustness of our pyridine synthesis?

A2: PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[1][8][9] For pyridine synthesis, PAT can be implemented in several ways:

  • Real-time Reaction Monitoring: In-situ spectroscopic probes (FTIR, Raman, or NIR) can be integrated into the reactor to monitor the concentration of reactants, intermediates, and products in real-time. This data allows for a deeper understanding of the reaction kinetics and can be used to identify and control critical process parameters.[1][6][7][8]

  • Automated Process Control: The real-time data from PAT tools can be fed into an automated control system that adjusts process parameters (e.g., temperature, reagent flow rate) to maintain the reaction within its optimal window, ensuring consistent product quality.

  • Endpoint Detection: PAT can be used to accurately determine the reaction endpoint, preventing unnecessary heating or processing time, which can lead to byproduct formation and energy waste.

Q3: What are the primary safety concerns when handling reagents for pyridine synthesis on an industrial scale, and what are the recommended precautions?

A3: The industrial synthesis of pyridine intermediates often involves hazardous materials that require strict safety protocols:

  • Ammonia: A toxic and corrosive gas.

    • Precautions: Use in a well-ventilated area with continuous gas monitoring. All personnel must be trained in the use of appropriate personal protective equipment (PPE), including respiratory protection.

  • Hydrogen Cyanide (used in Bönnemann cyclization): An extremely toxic and flammable liquid/gas.

    • Precautions: This requires highly specialized handling procedures, including dedicated enclosed systems, continuous monitoring, and emergency response plans. All work must be conducted in a restricted area with appropriate safety interlocks.[20]

  • Flammable Solvents and Reagents: Many organic solvents and reagents used in pyridine synthesis are highly flammable.

    • Precautions: All equipment must be properly grounded to prevent static discharge. Use explosion-proof electrical equipment. Ensure adequate ventilation to prevent the accumulation of flammable vapors.[21][22]

Section 3: Experimental Protocols

Industrial Scale-Up of Kröhnke Pyridine Synthesis

This protocol provides a general guideline for the one-pot synthesis of a 4'-aryl-2,2':6',2''-terpyridine, a common class of pyridine intermediates.[23][24]

Materials:

  • 2-Acetylpyridine

  • Substituted Aromatic Aldehyde

  • Ammonium Acetate

  • Ethanol

Procedure:

  • Reactor Setup: Charge a suitably sized glass-lined reactor with 2-acetylpyridine (2.2 equivalents) and the substituted aromatic aldehyde (1.0 equivalent).

  • Reagent Addition: Add ammonium acetate (10 equivalents) and ethanol as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Crystallization and Isolation: Upon completion, cool the reaction mixture slowly to ambient temperature to induce crystallization of the terpyridine product.

  • Filtration and Washing: Filter the solid product and wash with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum at a temperature not exceeding 60 °C.

Process Optimization Diagram for Kröhnke Synthesis:

Caption: A simplified workflow for the industrial production of terpyridines via the Kröhnke synthesis.

Quality Control of Pyridine Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the purity assessment and impurity profiling of a volatile pyridine intermediate.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (MSD)

  • Capillary Column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Prepare a solution of the pyridine intermediate in a suitable solvent (e.g., dichloromethane, methanol) at a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a series of calibration standards of the pure pyridine intermediate and any known or expected impurities.

  • GC-MS Analysis:

    • Inject a 1 µL aliquot of the sample solution into the GC-MS system.

    • Use a temperature program that allows for the separation of the main component from any impurities. A typical program might start at 50 °C and ramp up to 250 °C.

    • The mass spectrometer should be operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities against the calibration standards.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the main component and impurities by integrating the peak areas and comparing them to the calibration curves.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

  • VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]

  • National Center for Biotechnology Information. (2000). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]

  • Post Apple Scientific. (2024, June 24). Industrial Chemicals: How Pyridine Is Produced. [Link]

  • Wikipedia. (2023, November 29). Kröhnke pyridine synthesis. [Link]

  • Reddy, K. S. K., & Srinivasakannan, C. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. [Link]

  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. ResearchGate. [Link]

  • Bönnemann, H., Brinkmann, R., & Schenkluhn, H. (1974). Eine einfache, kobalt-katalysierte Pyridin-Synthese. Synthesis, 1974(08), 575-577.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]

  • Levesque, F., et al. (2019). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Al-dujaili, A. H. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Vertellus. (2023, November 21). Technical Deep Dive: The Production and Processing of Pyridine. [Link]

  • Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. [Link]

  • Tron, G. C., Minassi, A., Sorba, G., Fausone, M., & Appendino, G. (2021). Icilio Guareschi and his amazing “1897 reaction”. PMC. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Ji, S.-J., Jiang, Z.-Q., Lu, J., & Loh, T.-P. (2004).
  • Grigorjeva, L., & Jirgensons, A. (2022). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Ecoinvent. (n.d.). pyridine production, Chichibabin process. [Link]

  • Occupational Safety and Health Administration. (1991). Pyridine. [Link]

  • Bönnemann, H., & Brijoux, W. (1990). Chapter 13 Synthesis and Application of Organyl- Cobalt Cocyclization Catalysts.
  • Gutmann, B., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. PubMed Central. [Link]

  • Oshima, K. (2017). CHAPTER 5: Cobalt-Catalyzed Heterocycle Synthesis. RSC Publishing. [Link]

  • Zhang, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

  • Shariati, A., & Peters, B. (2020). Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions. MDPI. [Link]

  • Pozharskii, A. F., & Soldatenkov, A. T. (2011). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Science of Synthesis, 2011(1), 1-28.
  • Ji, S.-J., et al. (2004). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. ResearchGate. [Link]

  • Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. ResearchGate. [Link]

  • White, M. C. (2007). Increased yields and simplified purification with a second-generation cobalt catalyst for the oxidative formation of trans-THF rings. PubMed. [Link]

  • Centers for Disease Control and Prevention. (1994). Pyridine 1613. NIOSH. [Link]

  • Mahamulkar, S., et al. (2018). Deactivation and regeneration of cobalt based Fischer-Tropsch synthesis catalysts. ResearchGate. [Link]

  • Eurachem. (2014). Guide to Quality in Analytical Chemistry. [Link]

  • Kelly, T. R., & Li, Q. (1998). Kröhnke Pyridine Synthesis. ResearchGate. [Link]

  • Pachipulusu, P., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]

  • Singh, K., & Singh, J. (2012). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Analyte

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride is a substituted pyridine derivative with the molecular formula C₇H₈Cl₃N and a molecular weight of 212.5 g/mol . Its structure, featuring a chlorinated pyridine ring and a chloromethyl substituent, presents unique analytical challenges and dictates the optimal choice of analytical methodology. Accurate quantification and identification of this compound and its potential impurities are paramount in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Mass Spectrometry Approaches: A Head-to-Head Comparison

Mass spectrometry, coupled with a chromatographic inlet, offers unparalleled sensitivity and specificity for the analysis of organic molecules. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the separation technique is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Advantage

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the nature of 4-Chloro-2-(chloromethyl)-3-methylpyridine, GC-MS is a highly suitable method, offering excellent chromatographic resolution and sensitive detection.

A key feature in the mass spectrum of a monochlorinated compound is the presence of the M+2 peak, reflecting the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1][2] For a molecule containing two chlorine atoms, such as the target analyte, a characteristic pattern of M, M+2, and M+4 peaks is expected, with relative intensities of approximately 9:6:1. This isotopic signature is a powerful tool for confirming the presence of chlorine in the molecule and its fragments.

Under electron ionization (EI), the 4-Chloro-2-(chloromethyl)-3-methylpyridine molecule is expected to undergo fragmentation, providing structural information. The fragmentation process is initiated by the ionization of the molecule to form a molecular ion (M⁺•). The subsequent fragmentation pathways are influenced by the stability of the resulting ions and neutral losses.

A plausible fragmentation pathway is outlined below:

fragmentation_pathway M [C₇H₇Cl₂N]⁺• m/z 175/177/179 F1 [C₇H₇Cl₂N-H]⁺ m/z 174/176/178 M->F1 - H• F2 [C₆H₆ClN]⁺ m/z 127/129 M->F2 - CH₂Cl• F3 [C₅H₃N]⁺• m/z 77 F2->F3 - HCl F4 [C₆H₆Cl]⁺ m/z 111/113 F2->F4 - HCN F5 [C₅H₃]⁺ m/z 63 F4->F5 - HCl

Caption: Predicted Electron Ionization (EI) fragmentation pathway of 4-Chloro-2-(chloromethyl)-3-methylpyridine.

This predicted pathway suggests the initial loss of a hydrogen radical or a chloromethyl radical from the molecular ion. Subsequent fragmentations could involve the loss of HCl or HCN, characteristic of pyridine ring fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Polarity

For the hydrochloride salt form of the analyte, which is more polar and less volatile, LC-MS presents a more direct analytical approach, circumventing the need for derivatization or high inlet temperatures that could lead to degradation.

Comparative Performance Data

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation of volatile compounds in the gas phase followed by mass analysis.Separation of compounds in the liquid phase followed by mass analysis.Separation in the liquid phase with detection based on UV absorbance.
Sample Volatility Requires volatile and thermally stable analytes.Suitable for a wide range of polarities and thermal stabilities.Suitable for a wide range of polarities.
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (µg to ng level).
Specificity High, based on retention time and mass spectrum.Very high, based on retention time and mass spectrum (including MS/MS).Moderate, based on retention time and UV spectrum. Co-elution can be an issue.
Structural Info Provides detailed fragmentation patterns for structural elucidation.Provides molecular weight and fragmentation data (MS/MS) for structural confirmation.Limited structural information.
Quantitation Good, requires appropriate internal standards.Excellent, especially with isotopically labeled internal standards.Excellent, well-established for quantitative analysis.[3]
Instrumentation Cost Moderate to High.High.Moderate.

Experimental Protocols

GC-MS Protocol

This protocol is designed for the analysis of 4-Chloro-2-(chloromethyl)-3-methylpyridine. The hydrochloride salt should be neutralized and extracted into an organic solvent prior to analysis.

1. Sample Preparation: a. Dissolve an accurately weighed amount of this compound in deionized water. b. Neutralize the solution to pH ~8 with a suitable base (e.g., 0.1 M NaOH). c. Extract the free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). d. Dry the organic layer over anhydrous sodium sulfate. e. Dilute to the desired concentration with the same solvent.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless, operated in splitless mode.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 min.

  • Ramp: 15 °C/min to 280 °C.

  • Hold: 5 min at 280 °C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

    gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolve Dissolve Neutralize Neutralize Dissolve->Neutralize Extract Extract Neutralize->Extract Dry Dry Extract->Dry Dilute Dilute Dry->Dilute Injection Injection Dilute->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

    Caption: Workflow for GC-MS analysis of 4-Chloro-2-(chloromethyl)-3-methylpyridine.

LC-MS/MS Protocol

This protocol is adapted from a validated method for a similar compound and is suitable for the direct analysis of the hydrochloride salt.[4]

1. Sample Preparation: a. Dissolve an accurately weighed amount of this compound in the mobile phase. b. Dilute to the desired concentration.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:
  • 0-1 min: 5% B.

  • 1-5 min: 5% to 95% B.

  • 5-6 min: 95% B.

  • 6-6.1 min: 95% to 5% B.

  • 6.1-8 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • MRM Transitions: To be determined by infusing a standard solution. A potential transition would be from the protonated molecule [M+H]⁺ to a stable fragment ion.

    lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Dissolve Dissolve Dilute Dilute Dissolve->Dilute Injection Injection Dilute->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization MS_Analysis MS_Analysis Ionization->MS_Analysis Detection Detection MS_Analysis->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

    Caption: Workflow for LC-MS/MS analysis of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl.

Alternative Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantitative analysis of pyridine-containing compounds.[3] It offers a cost-effective alternative to mass spectrometry for routine quality control where high sensitivity and structural confirmation are not the primary objectives.

HPLC-UV Protocol

1. Sample Preparation: a. Dissolve an accurately weighed amount of this compound in the mobile phase. b. Dilute to the desired concentration.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II LC or equivalent with a Diode Array Detector.
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic mixture of acetonitrile and a suitable buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a 40:60 (v/v) ratio.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: Determined by acquiring a UV spectrum of the analyte (typically around 260-270 nm for pyridine derivatives).

Conclusion and Recommendations

The choice of analytical technique for this compound depends on the specific requirements of the analysis.

  • For structural elucidation and impurity identification , GC-MS is highly recommended due to its excellent separation efficiency for the free base and the detailed fragmentation patterns generated by electron ionization.

  • For the direct analysis of the hydrochloride salt and for high-sensitivity quantitation , LC-MS/MS is the superior choice, offering minimal sample preparation and exceptional selectivity.

  • For routine quality control and quantitative analysis where cost and simplicity are major considerations , HPLC-UV provides a reliable and robust alternative.

It is imperative to validate the chosen method according to the relevant regulatory guidelines (e.g., ICH) to ensure the accuracy, precision, and reliability of the analytical results.

References

  • A sensitive and selective liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method was developed and validated for the trace analysis (>1 ppm level) of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole sodium drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem Compound Summary for CID 11506745, 4-Chloro-2-(chloromethyl)-3-methylpyridine. National Center for Biotechnology Information. [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Total organic halogen (TOX) in treated wastewaters: an optimized method and comparison with target analysis. RSC Publishing. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Chloro pattern in Mass Spectrometry. YouTube. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • 4-chloropyridine. NIST WebBook. [Link]

  • Analysis of Chlorinated Pesticides by GC/MS. Cromlab. [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

Sources

A Comparative Guide to the Certificate of Analysis for 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride: Ensuring Quality in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of every starting material and intermediate is paramount. The quality of these components directly influences the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). A crucial document that stands as a testament to this quality is the Certificate of Analysis (CoA). This guide provides an in-depth technical comparison of the analytical methodologies and quality attributes detailed in a CoA for 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.

The Critical Role of a Comprehensive Certificate of Analysis

A Certificate of Analysis is more than a mere statement of compliance; it is a detailed report of the analytical testing performed on a specific batch of material.[1] For a pivotal intermediate like this compound, the CoA serves as the foundation of quality assurance, providing critical data on identity, purity, and potential impurities.[2] A robust CoA, compliant with international standards such as those from the International Council for Harmonisation (ICH), the World Health Organization (WHO), and the European Medicines Agency (EMA), is essential for regulatory submissions and ensures traceability throughout the manufacturing process.[3]

This guide will dissect the key components of a CoA for this compound, present comparative data from hypothetical batches to illustrate the importance of specification limits, and provide detailed protocols for the essential analytical methods employed.

Deconstructing the Certificate of Analysis: A Comparative Look

The following table illustrates a comparative analysis of hypothetical CoA results for three different batches of this compound. This comparison highlights how variations in purity and impurity profiles can impact the suitability of a batch for its intended synthetic purpose.

Table 1: Comparative Certificate of Analysis for this compound

Test Parameter Specification Batch A Batch B Batch C Method Reference
Appearance White to off-white crystalline powderConformsConformsConformsVisual Inspection
Identification by FTIR Conforms to reference spectrumConformsConformsConformsIn-house
Assay (by HPLC, on dried basis) ≥ 99.0%99.8%99.1%99.5%HPLC-001
Purity (by HPLC) ≥ 99.0%99.9%99.2%99.6%HPLC-001
Individual Impurity ≤ 0.10%Impurity I: 0.05%Impurity II: 0.08%All impurities < 0.05%HPLC-001
Total Impurities ≤ 0.50%0.10%0.35%0.15%HPLC-001
Water Content (by Karl Fischer) ≤ 0.5%0.1%0.4%0.2%KF-001
Residue on Ignition ≤ 0.1%0.05%0.08%0.06%USP <281>
Residual Solvents Meets USP <467> requirementsConformsConformsConformsGC-HS-001

Analysis of Comparative Data:

  • Batch A represents a high-purity batch, ideal for sensitive downstream reactions where minimal side-product formation is critical.

  • Batch B , while meeting the overall assay specification, exhibits a higher total impurity profile and water content. This batch may be acceptable for less critical synthetic steps but could potentially lead to lower yields or the formation of downstream impurities.

  • Batch C demonstrates a good balance of high purity and low impurity levels, making it a reliable choice for routine manufacturing.

This comparative data underscores the necessity for researchers to critically evaluate the entire CoA, not just the headline assay value. The nature and quantity of impurities can have significant ramifications for the subsequent chemical transformations and the purity of the final API.

Core Analytical Methodologies: Protocols and Rationale

A trustworthy CoA is built upon the foundation of validated analytical methods.[4][5] The following sections detail the experimental protocols for the key tests performed on this compound.

Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

The HPLC method is the cornerstone for determining the purity and assay of the intermediate. A well-developed, stability-indicating method can separate the main component from process-related impurities and degradation products.[6]

Experimental Protocol: HPLC-001

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.01 M Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: A C18 stationary phase is a versatile choice for the separation of moderately polar compounds like pyridine derivatives.

  • Ammonium Acetate Buffer: This buffer is volatile and compatible with mass spectrometry, which is often used for impurity identification. The pH of 4.5 ensures the pyridine nitrogen is protonated, leading to better peak shape.

  • Gradient Elution: A gradient program is employed to ensure the elution of both the main peak and any potential impurities with varying polarities within a reasonable run time.

  • UV Detection at 270 nm: This wavelength is chosen based on the UV absorbance maximum of the pyridine ring system, providing good sensitivity for the analyte and related impurities.

Water Content Determination by Karl Fischer Titration

Excess moisture can be detrimental to many organic reactions. Karl Fischer titration is the gold standard for the accurate determination of water content in pharmaceutical materials.

Experimental Protocol: KF-001

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., CombiCoulomat Fritless).

  • Procedure:

    • Standardize the instrument according to the manufacturer's instructions.

    • Accurately weigh a suitable amount of the sample (typically 50-100 mg) and transfer it to the titration vessel.

    • Initiate the titration and record the water content as a percentage.

Causality Behind Experimental Choices:

  • Coulometric Titration: This technique is highly sensitive and suitable for the low water content typically expected in a high-purity intermediate.

Structural Confirmation and Impurity Identification

Beyond routine CoA testing, a thorough characterization of the intermediate involves spectroscopic analysis to confirm its structure and identify any unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.[7] For this compound, the NMR spectrum would confirm the substitution pattern on the pyridine ring and the presence of the chloromethyl and methyl groups.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[8] The presence of chlorine atoms would be readily identifiable from the characteristic isotopic pattern in the mass spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[9] The IR spectrum of this compound would show characteristic peaks for the aromatic C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as the C-Cl stretching vibrations.[10]

Visualizing the Workflow and Logical Relationships

To better understand the interconnectedness of the CoA and its underlying analytical procedures, the following diagrams are provided.

CoA_Workflow cluster_Sample Sample Receipt & Preparation cluster_Analysis Analytical Testing cluster_Documentation Documentation & Release Sample Batch of this compound Preparation Sample Preparation for Analysis Sample->Preparation HPLC HPLC Analysis (Purity & Assay) Preparation->HPLC KF Karl Fischer Titration (Water Content) Preparation->KF Spectroscopy Spectroscopic Identification (FTIR, NMR, MS) Preparation->Spectroscopy CoA_Generation Certificate of Analysis Generation HPLC->CoA_Generation KF->CoA_Generation Spectroscopy->CoA_Generation Review Quality Assurance Review CoA_Generation->Review Release Batch Release Review->Release

Caption: Workflow for generating a Certificate of Analysis.

CoA_Impact CoA Certificate of Analysis Purity High Purity & Assay CoA->Purity Impurities Low Impurity Profile CoA->Impurities Water Low Water Content CoA->Water Reaction_Yield Increased Reaction Yield Purity->Reaction_Yield API_Purity Higher API Purity Purity->API_Purity Impurities->API_Purity Water->Reaction_Yield Reproducibility Batch-to-Batch Reproducibility Reaction_Yield->Reproducibility API_Purity->Reproducibility

Caption: Impact of CoA parameters on research outcomes.

Comparison with Alternatives

In the synthesis of certain APIs, such as Lansoprazole, this compound is a crucial building block.[11][12] However, alternative substituted pyridine intermediates may be employed in other synthetic routes or for the synthesis of different APIs. For example, 2-(chloromethyl)pyridine hydrochloride and its derivatives are also widely used. The choice of intermediate is dictated by the desired substitution pattern on the final API. When comparing different intermediates, a thorough evaluation of their respective CoAs is essential to ensure they meet the required quality standards for the specific synthetic transformation.

Conclusion

The Certificate of Analysis for a pharmaceutical intermediate like this compound is a cornerstone of quality assurance in drug development and manufacturing. A comprehensive and reliable CoA, backed by validated analytical methods, provides the necessary assurance of a material's identity, purity, and quality. By understanding the intricacies of the analytical data presented and the rationale behind the testing methodologies, researchers and drug development professionals can make informed decisions, ensuring the integrity of their synthetic processes and the quality of the final pharmaceutical product.

References

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Retrieved from [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2025). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved from [Link]

  • ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). Retrieved from [Link]

  • Google Patents. (n.d.). CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
  • SpectraBase. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Microwave synthesis of lansoprazole drug intermediate. Retrieved from [Link]

  • PharmaState Academy. (n.d.). Certificate of Analysis (COA). Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • DDReg Pharma. (n.d.). What is a Certificate of Analysis (CoA). Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558148A - Synthesis process of lansoprazole important intermediate.
  • Canadian Journal of Chemistry. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2010). Synthesis of the Impurities of Lansoprazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Biopharma Institute. (2023). A Pharmaceutical Training Students Guide: Reviewing Certificates of Analysis. Retrieved from [Link]

  • Bulletin of the Polish Academy of Sciences, Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SG Systems Global. (n.d.). Certificate of Analysis - (CoA). Retrieved from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • Allmpus. (n.d.). Lansoprazole Chloromethyl Impurity / Lansoprazole Chloro Impurity. Retrieved from [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

  • SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine | Download Table. Retrieved from [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration must be meticulously controlled. This guide provides a comprehensive comparison of potential analytical methods for the quantification of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl, offering insights into method selection, development, and validation in line with international regulatory standards.

The Critical Need for a Validated Method

The presence of impurities or deviations in the concentration of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl can have a significant impact on the reaction yield, impurity profile, and overall quality of the final drug substance. A validated analytical method ensures that the measurements are reliable, reproducible, and suitable for their intended purpose, which is a core requirement of regulatory bodies worldwide.[2][3] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which we will adhere to in this guide.[2][4]

Comparison of Potential Analytical Methods

The choice of an analytical method is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the instrumentation available. For 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl, the primary candidates for a robust quantitative method are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). A summary of their applicability is presented below.

Analytical TechniquePrincipleAdvantages for this AnalytePotential DisadvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[5][6]Higher cost of instrumentation and solvents compared to some other methods.[6]Purity determination, assay for potency, stability testing, and impurity profiling.
Gas Chromatography (GC) Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase.Excellent for the analysis of volatile impurities; high separation efficiency.[7][8]The analyte must be volatile and thermally stable; derivatization may be required for polar compounds, adding complexity.Analysis of volatile organic impurities and residual solvents.
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by the analyte.Simple, fast, and cost-effective.[9]Prone to interference from other chromophoric substances; generally lacks the specificity for complex mixtures.Preliminary quantification and in-process controls where specificity is not a major concern.

Given the structure of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl, which includes a polar pyridine ring and a reactive chloromethyl group, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most suitable technique for a validated assay. It offers the best combination of specificity, sensitivity, and robustness for quantifying the main component and potential non-volatile impurities.

In-Depth Guide: Development and Validation of an RP-HPLC Method

The following section provides a detailed protocol for the development and validation of a hypothetical, yet scientifically sound, RP-HPLC method for the quantification of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl.

Experimental Workflow for Method Development

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Stock Standard of Analyte prep_sample Prepare Sample Solution equilibration Equilibrate HPLC System prep_sample->equilibration injection Inject Blank, Standard, and Sample equilibration->injection detection UV Detection injection->detection integration Integrate Peak Areas detection->integration calculation Calculate Concentration integration->calculation

Caption: General experimental workflow for HPLC analysis.

Step-by-Step Protocol for RP-HPLC Method

1. Materials and Reagents:

  • 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (reagent grade)

  • 0.45 µm syringe filters

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (based on the UV absorbance of the pyridine ring)

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample and prepare as described for the standard solution.

4. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.[10]

5. Analysis: Inject the diluent (blank), followed by the standard solution, and then the sample solution.

Validation of the Analytical Method

The developed method must be validated to ensure it is fit for its intended purpose.[3] The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters.[4]

Validation Workflow

G cluster_precision Precision Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Repeatability Repeatability Intermediate Intermediate Precision

Caption: Key parameters for analytical method validation.

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradation products, and matrix components.[10]Analyze a blank, the reference standard, the sample, and a spiked sample containing known impurities.The analyte peak should be well-resolved from other peaks (resolution > 2). Peak purity analysis should confirm no co-elution.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte.[10]Analyze a series of at least five concentrations of the reference standard across a specified range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy To determine the closeness of the test results to the true value.[10]Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%).The mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.The analyte peak should be clearly distinguishable from the baseline noise.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.Precision (RSD) at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).The system suitability parameters should still be met, and the results should not be significantly affected by the changes.

Conclusion

While a specific, pre-validated analytical method for 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl may not be readily available in the public domain, a robust and reliable RP-HPLC method can be developed and validated following the principles outlined in this guide. The causality behind the choice of RP-HPLC lies in its proven ability to handle polar, non-volatile compounds, offering superior specificity and precision compared to other techniques. By adhering to the systematic approach of method development and rigorous validation against ICH guidelines, researchers and drug development professionals can ensure the integrity of their analytical data, which is a cornerstone of pharmaceutical quality. This self-validating system of checks and balances provides the trustworthiness required for regulatory submission and, ultimately, patient safety.

References

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents.
  • (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations - ResearchGate. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Review on the modern analytical advancements in impurities testing. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC - NIH. Available at: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Vibrational Analysis and DFT Calculation of Complexes Pyridine with Transition Metal Zn - Social Research Foundation. Available at: [Link]

  • 4-Chloro-2-(chloromethyl)-3-methylpyridine | C7H7Cl2N | CID 11506745 - PubChem. Available at: [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride
Reactant of Route 2
4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.